Product packaging for Procyanidin B5(Cat. No.:CAS No. 12798-57-1)

Procyanidin B5

Cat. No.: B083686
CAS No.: 12798-57-1
M. Wt: 578.5 g/mol
InChI Key: GMISZFQPFDAPGI-CVJZBMGUSA-N
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Description

Procyanidin B5 is a proanthocyanidin consisting of two molecules of (-)-epicatechin joined by a bond between positions 4 and 6' in beta-configuration. It can be found in grape seeds, in Hibiscus cannabinus (kenaf) root and bark, in apple and in cacao. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a biflavonoid and a polyphenol. It is functionally related to a (-)-epicatechin.
This compound has been reported in Cinnamomum iners, Davallia trichomanoides, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O12 B083686 Procyanidin B5 CAS No. 12798-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMISZFQPFDAPGI-CVJZBMGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155761
Record name Procyanidin B5
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Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12798-57-1
Record name Procyanidin B5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12798-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B5
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Record name Procyanidin B5
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Record name Procyanidin B5
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Foundational & Exploratory

Procyanidin B5: A Technical Guide on its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidin B5, a B-type proanthocyanidin, has garnered significant attention within the scientific community for its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and characterization, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compound.

Discovery and Characterization

The discovery of proanthocyanidins, the class of compounds to which this compound belongs, dates back to the 1940s with the work of Jacques Masquelier. However, the specific isolation and characterization of individual procyanidin oligomers occurred over subsequent decades.

The structural confirmation of this compound was achieved through a combination of sophisticated analytical techniques, including enzymatic hydrolysis, acid-catalyzed degradation with phloroglucinol, and spectroscopic methods such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Proton Nuclear Magnetic Resonance (¹H NMR). These methods allowed for the precise determination of its molecular weight, the nature of its constituent monomeric units (epicatechin), and the specific β-linkage between the C4 and C6 positions of the two epicatechin units.

Natural Sources of this compound

This compound is naturally present in a variety of plant-based foods, where it contributes to their characteristic astringency and antioxidant capacity. The primary and most significant natural sources of this compound are grape seeds, cocoa, and apples.

Natural SourcePlant PartConcentration of this compound (mg/100g)Reference(s)
Grapes (Vitis vinifera)SeedsVaries significantly by cultivar and ripeness.[1]
Cocoa (Theobroma cacao)Beans (unroasted)Present in notable quantities.[2]
Apples (Malus domestica)Peel and FleshFound in various cultivars, with higher concentrations in the peel.[2]
Black Chokeberry (Aronia melanocarpa)BerriesA rich source of various procyanidins.
Kenaf (Hibiscus cannabinus)Root and BarkIdentified as a source of dimeric proanthocyanidins.

Note: The concentration of this compound can vary considerably based on factors such as plant variety, geographical location, ripeness, and processing methods. The data presented here is for illustrative purposes, and specific quantitative analysis is recommended for precise measurements.

Experimental Protocols

The extraction, isolation, and characterization of this compound require a series of meticulous laboratory procedures. The following sections provide a detailed overview of the key experimental protocols.

Extraction of Procyanidins from Grape Seeds

This protocol is a generalized procedure based on common methodologies for extracting procyanidins from grape seeds.

Materials:

  • Dried grape seeds

  • Acetone (70% aqueous solution)

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Sephadex LH-20 resin

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Grinding: Grind dried grape seeds into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the grape seed powder with 70% aqueous acetone at room temperature with constant stirring for 12-24 hours. Repeat the extraction process three times to ensure maximum yield.

  • Filtration and Concentration: Filter the combined extracts to remove solid particles. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to remove the acetone.

  • Liquid-Liquid Partitioning: The resulting aqueous extract is then subjected to liquid-liquid partitioning. First, wash with dichloromethane to remove lipids and other non-polar compounds. Subsequently, extract the aqueous phase with ethyl acetate. The procyanidins will partition into the ethyl acetate phase.

  • Drying and Lyophilization: Dry the ethyl acetate extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure. The resulting crude procyanidin extract can be lyophilized to obtain a stable powder.

Isolation of this compound by Chromatography

Further purification of the crude extract is necessary to isolate this compound.

Materials:

  • Crude procyanidin extract

  • Sephadex LH-20 resin

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Normal-phase or reversed-phase HPLC column

Procedure:

  • Column Chromatography: Dissolve the crude extract in methanol and apply it to a Sephadex LH-20 column. Elute the column with methanol. This step separates the procyanidins based on their degree of polymerization, with monomers and smaller oligomers eluting later than larger polymers.

  • Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing dimeric procyanidins.

  • Preparative HPLC: Pool the fractions rich in dimeric procyanidins and subject them to preparative HPLC for the final isolation of this compound. A normal-phase column with a mobile phase gradient of dichloromethane, methanol, and formic acid, or a reversed-phase column with a mobile phase of acidified water and acetonitrile can be used.

  • Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC-DAD and confirmed by Mass Spectrometry.

Characterization of this compound

The structural identity of the isolated compound is confirmed using spectroscopic techniques.

Methods:

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) can be used to determine the molecular weight of this compound (578.52 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure, including the stereochemistry of the epicatechin units and the specific 4β→6 linkage. Two-dimensional NMR techniques like COSY, HSQC, and HMBC provide further confirmation of the structure.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to determine the absolute configuration of the chiral centers in the molecule.

Signaling Pathways and Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant and cell-signaling modulatory effects. It has been shown to influence several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB.

NF_kB_Pathway ProcyanidinB5 This compound IKK IKK Complex ProcyanidinB5->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent release and nuclear translocation of the NF-κB dimer (p65/p50). As a result, the transcription of pro-inflammatory genes is suppressed.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is often observed in cancer. This compound has been demonstrated to modulate this pathway, leading to anti-proliferative effects.

PI3K_Akt_Pathway ProcyanidinB5 This compound PI3K PI3K ProcyanidinB5->PI3K Inhibits GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt_active Active Akt (p-Akt) Akt->Akt_active Downstream Downstream Targets (e.g., mTOR, Bad) Akt_active->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Experimental_Workflow Start Plant Material (e.g., Grape Seeds) Extraction Extraction (e.g., Acetone/Water) Start->Extraction CrudeExtract Crude Procyanidin Extract Extraction->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Fractions Procyanidin Fractions Purification->Fractions Isolation Isolation (Preparative HPLC) Fractions->Isolation PureCompound Pure this compound Isolation->PureCompound Characterization Structural Characterization PureCompound->Characterization MS Mass Spectrometry Characterization->MS NMR NMR Spectroscopy Characterization->NMR CD CD Spectroscopy Characterization->CD

References

Spectroscopic Profile of Procyanidin B5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Procyanidin B5, a B-type proanthocyanidin dimer composed of two (-)-epicatechin units linked by a 4β→6 bond. This document is intended for researchers, scientists, and drug development professionals engaged in the study of polyphenols and their potential therapeutic applications.

This compound is a naturally occurring flavonoid found in various plant sources, including grapes, cocoa, and the fruit of the African baobab (Adansonia digitata)[1][2][3]. Its structure as an epicatechin-(4β→6)-epicatechin dimer has been confirmed through extensive spectroscopic analysis[2][3][4]. This guide presents its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format to facilitate its identification and characterization in complex matrices.

Chemical Structure and Properties

  • Systematic Name: (2R,2'R,3R,3'R,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-[4,6'-bi-1-benzopyran]-3,3',5,5',7,7'-hexol[4]

  • Molecular Formula: C₃₀H₂₆O₁₂

  • Molecular Weight: 578.52 g/mol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of procyanidins heavily relies on NMR spectroscopy, utilizing a combination of one- and two-dimensional experiments such as COSY, HSQC, and HMBC to assign proton and carbon signals and determine the interflavan linkage[5].

¹³C NMR Spectroscopic Data of this compound

The following table summarizes the ¹³C NMR chemical shift assignments for this compound, isolated from Adansonia digitata[2]. The data confirms the epicatechin-(4β→6)-epicatechin structure, with the downfield shift of C-6 in the upper unit being indicative of the (4→6) linkage[2].

Carbon No.Upper Unit (δc, ppm)Lower Unit (δc, ppm)
276.9679.17
372.0466.79
437.5028.80
5156.80155.90
6107.9596.10
7157.10156.50
897.50100.10
9155.90154.50
10101.50106.50
1'131.80131.50
2'115.10114.90
3'144.80144.50
4'145.20145.00
5'115.50115.30
6'118.90118.70

Table 1: ¹³C NMR chemical shifts (δc) for this compound in acetone-d₆[2].

Mass Spectrometry (MS) Data

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the analysis of procyanidins. B-type procyanidin dimers like this compound typically exhibit a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns crucial for structural confirmation.

Key Fragmentation Pathways of B-type Procyanidin Dimers

The fragmentation of B-type procyanidin dimers in negative ion mode is dominated by three main pathways[5][6][7][8]:

  • Quinone Methide (QM) Cleavage: Fission of the interflavanoid bond, resulting in fragment ions corresponding to the monomeric units. For a B-type dimer, this typically yields ions at m/z 287 and/or 289[5].

  • Retro-Diels-Alder (RDA) Fission: A characteristic fragmentation of the heterocyclic C-ring of a flavan-3-ol unit. This pathway for B-type dimers often produces a fragment ion at m/z 425, with a subsequent water loss leading to an ion at m/z 407[5].

  • Heterocyclic Ring Fission (HRF): This involves the fission of the heterocyclic ring system, leading to characteristic fragment ions. For B-type dimers, a fragment at m/z 451 is indicative of this pathway[5].

MS/MS Fragmentation Data of this compound

The following table summarizes the expected and observed major fragment ions for this compound in negative ion ESI-MS/MS.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragmentation Pathway
577 [M-H]⁻451Heterocyclic Ring Fission (HRF)
577 [M-H]⁻425Retro-Diels-Alder (RDA) Fission
577 [M-H]⁻407RDA Fission followed by water loss
577 [M-H]⁻289Quinone Methide (QM) Cleavage
577 [M-H]⁻287Quinone Methide (QM) Cleavage

Table 2: Characteristic MS/MS fragment ions of this compound (a B-type procyanidin dimer) in negative ion mode[5][9].

Experimental Protocols

The following provides a general overview of the experimental procedures for the isolation and spectroscopic analysis of this compound, based on methodologies reported in the literature.

Isolation of this compound

This compound can be isolated from plant material, such as the pericarp of Adansonia digitata fruits, using the following general procedure[1][2][10]:

  • Extraction: The dried and powdered plant material is extracted with 80% methanol. The extract is then concentrated under reduced pressure.

  • Defatting: The concentrated extract is partitioned with petroleum ether to remove lipids.

  • Chromatography: The defatted extract is subjected to column chromatography on Sephadex LH-20, eluting with ethanol or methanol to separate the procyanidin fractions.

  • Purification: Further purification of the fractions containing this compound is achieved through repeated column chromatography on Sephadex LH-20.

G plant_material Dried Plant Material extraction Extraction (80% MeOH) plant_material->extraction concentration Concentration extraction->concentration defatting Defatting (Petroleum Ether) concentration->defatting chromatography Sephadex LH-20 Chromatography defatting->chromatography purification Further Purification chromatography->purification procyanidin_b5 Isolated this compound purification->procyanidin_b5

Isolation workflow for this compound.
NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer.

  • Sample Preparation: The purified this compound is dissolved in a deuterated solvent, such as acetone-d₆.

  • Data Acquisition: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired using standard pulse sequences. Chemical shifts are referenced to the residual solvent signal.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is employed for the identification and characterization of this compound in complex mixtures.

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water (with a small percentage of formic acid) and acetonitrile or methanol[5].

  • Mass Spectrometry: ESI is used as the ionization source, typically in negative ion mode. The mass spectrometer is operated in full scan mode to detect the precursor ion and in product ion scan mode (MS/MS) to obtain fragmentation data.

G sample Sample Solution hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (Negative Mode) hplc->esi ms1 MS1 Analysis (Full Scan) esi->ms1 precursor [M-H]⁻ Ion Selection (m/z 577) ms1->precursor cid Collision-Induced Dissociation precursor->cid ms2 MS2 Analysis (Product Ion Scan) cid->ms2 data Fragmentation Spectrum ms2->data

LC-MS/MS analysis workflow for this compound.

References

The Biosynthesis of Procyanidin B5 in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Procyanidin B5, a B-type proanthocyanidin consisting of two (-)-epicatechin units linked by a C4β→C6 bond, is a significant secondary metabolite in many plant species, contributing to their defense mechanisms and possessing various health-promoting properties.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, from the initial precursors in the flavonoid pathway to the final dimeric structure. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic processes, quantitative data on procyanidin content in various plant sources, and detailed experimental protocols for extraction, quantification, and enzyme activity assays.

Introduction to this compound

Procyanidins are a class of condensed tannins, which are oligomers and polymers of flavan-3-ol units.[3][4] this compound is a dimer composed of two (-)-epicatechin molecules linked by a specific C4β→C6 interflavan bond.[1] This structural feature distinguishes it from other B-type procyanidin dimers, such as Procyanidin B2, which has a C4β→C8 linkage.[5] Found in various plant tissues, including grape seeds, cocoa beans, and certain medicinal herbs, this compound is of significant interest due to its antioxidant, anti-inflammatory, and potential therapeutic properties.[6][7][8] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants and for its potential synthesis for pharmaceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general flavonoid pathway, leading to the synthesis of its monomeric precursor, (-)-epicatechin. The subsequent dimerization is believed to be an oxidative process, though the precise enzymatic control for the specific C4β→C6 linkage is still an area of active research.

Synthesis of the Monomeric Precursor: (-)-Epicatechin

The formation of (-)-epicatechin originates from the phenylpropanoid pathway, which produces the starter molecule p-coumaroyl-CoA. This is then directed into the flavonoid pathway. The key enzymatic steps are outlined below:

  • Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

  • Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to dihydrokaempferol.

  • Flavonoid 3'-hydroxylase (F3'H) further hydroxylates dihydrokaempferol to produce dihydroquercetin.

  • Dihydroflavonol 4-reductase (DFR) reduces dihydroquercetin to leucocyanidin.

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX) oxidizes leucocyanidin to the unstable cyanidin.[9][10]

  • Anthocyanidin Reductase (ANR) reduces cyanidin to form 2,3-cis-flavan-3-ol, which is (-)-epicatechin.[3][9]

Alternatively, Leucoanthocyanidin Reductase (LAR) can directly reduce leucocyanidin to produce the 2,3-trans-flavan-3-ol, (+)-catechin, which is a monomer for other procyanidins but not this compound.[9][10]

Epicatechin Biosynthesis Pathway pCoumaroyl_CoA p-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Catechin (+)-Catechin Leucocyanidin->Catechin LAR Epicatechin (-)-Epicatechin Cyanidin->Epicatechin ANR

Figure 1: Biosynthesis pathway of (-)-epicatechin.
Dimerization of (-)-Epicatechin to this compound

The formation of the C4β→C6 bond in this compound is an oxidative coupling reaction of two (-)-epicatechin molecules. While the precise enzymatic control for this specific linkage is not fully elucidated, evidence suggests the involvement of oxidative enzymes such as laccases and peroxidases.[11][12][13] These enzymes can generate phenoxy radicals from (-)-epicatechin, which can then couple to form the dimer. The regioselectivity of this coupling (C4-C6 vs. C4-C8) is likely influenced by the specific enzyme, cellular microenvironment, and substrate availability. Non-enzymatic, radical-mediated mechanisms may also contribute to procyanidin formation in vivo.[14]

This compound Formation Epicatechin1 (-)-Epicatechin Radical Epicatechin Radicals Epicatechin1->Radical Laccase or Peroxidase Epicatechin2 (-)-Epicatechin Epicatechin2->Radical Laccase or Peroxidase ProcyanidinB5 This compound (C4β→C6 linkage) Radical->ProcyanidinB5 Coupling

Figure 2: Proposed enzymatic formation of this compound.

Quantitative Data on Procyanidin Content

The concentration of this compound and other procyanidins varies significantly among different plant species and tissues. The following tables summarize quantitative data from studies that have analyzed procyanidin content in grape seed and cocoa extracts.

Table 1: Procyanidin Content in Grape Seed Extracts

CompoundConcentration Range (mg/g of dry weight)Reference
(+)-Catechin3.126 - 6.978[12]
(-)-Epicatechin1.950 - 4.782[12]
Procyanidin B1> 1[12]
Procyanidin B2-[6]
Total Proanthocyanidins35.3 - 159[6]

Table 2: Procyanidin Content in Cocoa and Chocolate

ProductProcyanidin OligomerConcentrationReference
Raw CocoaMonomers to DecamersPresent[7]
ChocolateMonomers to DecamersPresent[7]
Baking ChocolateDP1 to DP7Endogenous Concentrations[15]

Note: Specific concentrations for this compound are often not reported individually but are included in the dimer fraction.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound, as well as assays for the activity of enzymes potentially involved in its biosynthesis.

Extraction and Purification of this compound from Plant Material

This protocol is a general guideline and may require optimization for different plant materials.

Materials:

  • Plant material (e.g., grape seeds, cocoa beans)

  • Acetone (70% aqueous solution)

  • Methanol

  • Ethyl acetate

  • Hexane (for defatting)

  • Sephadex LH-20 resin

  • Solid-Phase Extraction (SPE) cartridges (e.g., polyamide)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.

  • Defatting (for high-fat samples like cocoa): Extract the powder with hexane to remove lipids. Air-dry the defatted material.

  • Extraction: Extract the plant powder with 70% aqueous acetone at a 1:10 solid-to-liquid ratio with constant stirring for 24 hours at room temperature.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate using a rotary evaporator at <40°C to remove the acetone.

  • Liquid-Liquid Partitioning: Partition the aqueous extract with ethyl acetate. The procyanidins will preferentially move to the ethyl acetate phase.

  • Column Chromatography (Sephadex LH-20): Evaporate the ethyl acetate and redissolve the residue in methanol. Apply the sample to a Sephadex LH-20 column equilibrated with methanol. Elute with methanol to separate procyanidins based on their degree of polymerization.

  • Solid-Phase Extraction (SPE): For further purification, use a polyamide SPE cartridge. Elute with a stepwise gradient of methanol in water.

  • Final Purification (Preparative HPLC): For isolating pure this compound, use preparative reverse-phase or normal-phase HPLC.[10]

  • Lyophilization: Lyophilize the purified fractions to obtain a stable powder.

Extraction and Purification Workflow Plant_Material Plant Material (Freeze-dried, Ground) Defatting Defatting (Hexane) Plant_Material->Defatting Extraction Extraction (70% Acetone) Defatting->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Concentration->Partitioning Column_Chromatography Column Chromatography (Sephadex LH-20) Partitioning->Column_Chromatography SPE Solid-Phase Extraction Column_Chromatography->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Pure_B5 Pure this compound Prep_HPLC->Pure_B5

Figure 3: Workflow for the extraction and purification of this compound.
Quantification of this compound by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or mass spectrometry (MS) detector.

  • Normal-phase or reverse-phase C18 column.

Mobile Phase (Normal-Phase):

  • A: Acetonitrile/Acetic Acid (98:2, v/v)

  • B: Methanol/Water/Acetic Acid (95:3:2, v/v/v)

Gradient (example):

  • A linear gradient from 100% A to 60% A over 40 minutes.

Detection:

  • Fluorescence: Excitation at 276 nm, Emission at 316 nm.[16]

  • MS: Electrospray ionization (ESI) in negative mode.

Quantification:

  • Use a certified this compound standard to generate a calibration curve. If a standard is unavailable, quantification can be performed relative to an epicatechin standard, but this will be less accurate.

Laccase Activity Assay with (-)-Epicatechin

This assay measures the oxidation of (-)-epicatechin by laccase.

Materials:

  • (-)-Epicatechin solution (in a suitable buffer, e.g., 100 mM sodium acetate buffer, pH 5.0)

  • Laccase enzyme preparation

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the sodium acetate buffer and the (-)-epicatechin solution in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the laccase enzyme preparation.

  • Monitor the increase in absorbance at a wavelength determined by the oxidation product of epicatechin (a spectral scan may be necessary to determine the optimal wavelength).

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Peroxidase Activity Assay with (-)-Epicatechin

This assay measures the oxidation of (-)-epicatechin by peroxidase in the presence of hydrogen peroxide.

Materials:

  • (-)-Epicatechin solution (in a suitable buffer, e.g., 100 mM phosphate buffer, pH 6.0)

  • Hydrogen peroxide (H₂O₂) solution

  • Peroxidase enzyme preparation

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and the (-)-epicatechin solution in a cuvette.

  • Add the hydrogen peroxide solution to the mixture.

  • Equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the peroxidase enzyme preparation.

  • Monitor the increase in absorbance at a wavelength corresponding to the oxidized epicatechin product.

  • Calculate the enzyme activity based on the rate of change in absorbance.

Conclusion

The biosynthesis of this compound is a complex process rooted in the well-characterized flavonoid pathway and culminating in a specific oxidative dimerization. While the synthesis of the (-)-epicatechin monomer is understood in detail, the precise enzymatic machinery governing the formation of the C4β→C6 linkage in this compound remains an area for further investigation, with laccases and peroxidases as likely candidates. The protocols and data presented in this guide provide a solid foundation for researchers to explore the biosynthesis, quantification, and potential applications of this important plant secondary metabolite. Further research into the specific enzymes and regulatory mechanisms will be crucial for harnessing the full potential of this compound in agriculture and medicine.

References

Procyanidin B5: An In-Depth Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B5, a B-type proanthocyanidin dimer consisting of two (-)-epicatechin units linked by a 4β→6 bond, is a naturally occurring flavonoid found in various plant sources, including grape seeds, cocoa, and some medicinal herbs. As a member of the proanthocyanidin family, this compound has garnered significant interest for its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Proanthocyanidins, as a class, are recognized for their strong free radical scavenging capabilities, which are often reported to be significantly higher than those of well-known antioxidants like Vitamin C and Vitamin E. Their antioxidant activity is attributed to their chemical structure, particularly the presence of multiple hydroxyl groups on their aromatic rings, which can donate hydrogen atoms to neutralize free radicals.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. This direct scavenging activity is fundamental to its ability to protect cells and tissues from oxidative damage.

Indirect Antioxidant Effects via Nrf2 Pathway Activation: this compound, along with other proanthocyanidins, can upregulate the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like procyanidins, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway_Activation_by_Procyanidin_B5 cluster_nucleus Nucleus Procyanidin_B5 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Procyanidin_B5->Keap1_Nrf2 Inhibits Keap1-mediated degradation ROS ROS ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection Leads to DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with this compound solution DPPH_sol->Mix Sample_sol Prepare this compound Solutions (various conc.) Sample_sol->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 CAA_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_cells Incubate to Confluence seed_cells->incubate_cells wash_cells1 Wash Cells with PBS incubate_cells->wash_cells1 add_reagents Add this compound and DCFH-DA wash_cells1->add_reagents incubate_reagents Incubate for Uptake add_reagents->incubate_reagents add_aaph Add AAPH to Induce Oxidative Stress incubate_reagents->add_aaph measure_fluorescence Measure Fluorescence Kinetically add_aaph->measure_fluorescence analyze_data Analyze Data (Area Under Curve) measure_fluorescence->analyze_data end End analyze_data->end

Procyanidin B5: A Molecular Deep Dive into its Potential Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B5, a B-type proanthocyanidin dimer consisting of two (−)-epicatechin units linked by a 4β→6 bond, is a naturally occurring flavonoid found in various plants, including grapes, apples, and cocoa.[1][2] While extensive research has highlighted the anti-inflammatory properties of procyanidin mixtures and other specific dimers like Procyanidin B2, specific data on the molecular mechanisms of this compound remain limited. This technical guide synthesizes the current understanding of procyanidin-mediated anti-inflammatory effects and extrapolates the potential molecular activities of this compound. We will explore its putative role in modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), its potential to inhibit pro-inflammatory enzyme activity and cytokine production, and its possible interaction with the NLRP3 inflammasome. This paper aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound, while clearly delineating established knowledge from hypothesized mechanisms that require further empirical validation.

Introduction: The Inflammatory Landscape and the Promise of Procyanidins

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases.[3] Natural polyphenolic compounds, such as procyanidins, have garnered significant attention for their potential to modulate inflammatory responses.[3][4][5] Procyanidins, oligomers and polymers of flavan-3-ol units, exert their anti-inflammatory effects through a variety of molecular mechanisms.[3][6] These include the inhibition of pro-inflammatory signaling pathways, reduction of inflammatory mediator production, and antioxidant activities that mitigate oxidative stress, a key driver of inflammation.[3][7][8]

This compound is a specific B-type dimer.[2] While some studies suggest that the biological activity of procyanidin dimers can vary, with Procyanidin B2 often showing more potent effects in certain assays, the structural similarities among B-type dimers suggest that this compound may share common anti-inflammatory mechanisms.[9][10] This guide will explore these potential mechanisms in detail.

Potential Molecular Mechanisms of this compound in Inflammation

Based on the established activities of other B-type procyanidin dimers, the anti-inflammatory effects of this compound are likely mediated through the following pathways:

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Procyanidins have been shown to inhibit NF-κB activation at multiple levels.[3][11][12]

  • Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription. Procyanidins can prevent this by inhibiting the IκB kinase (IKK) complex, thus stabilizing IκBα.[3]

  • Inhibition of NF-κB Nuclear Translocation: By preventing IκBα degradation, procyanidins effectively block the nuclear translocation of the active NF-κB p65 subunit.[13]

  • Direct Inhibition of NF-κB-DNA Binding: Some studies suggest that B-type dimeric procyanidins can directly interfere with the binding of NF-κB to its DNA consensus sequence in the nucleus.[12]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound (putative) This compound (putative) This compound (putative)->IKK Inhibits This compound (putative)->NF-κB_nuc Inhibits DNA binding DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Attenuation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[8][14][15] Procyanidins have been demonstrated to suppress the activation of these pathways.[5][8]

  • Inhibition of Kinase Phosphorylation: Procyanidins can inhibit the phosphorylation, and thus the activation, of key kinases in the MAPK cascades, such as ERK1/2, JNK, and p38.[5][10] This upstream inhibition prevents the activation of downstream transcription factors.

  • Reduction of Pro-inflammatory Gene Expression: The inhibition of MAPK pathways leads to a decrease in the activation of transcription factors like AP-1, which, in concert with NF-κB, drives the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) Activates This compound (putative) This compound (putative) This compound (putative)->MAPKK Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression

Inhibition of Pro-inflammatory Enzymes and Cytokines

A key outcome of inflammatory signaling is the production of inflammatory mediators. Procyanidins can directly and indirectly inhibit these molecules.

  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These enzymes are responsible for the production of prostaglandins and nitric oxide, respectively, which are potent inflammatory mediators. Procyanidins have been shown to suppress the expression of both COX-2 and iNOS, often as a downstream consequence of NF-κB and MAPK inhibition.[16][17]

  • Pro-inflammatory Cytokines: Procyanidins can reduce the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[18][19]

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines.[20] Aberrant NLRP3 inflammasome activation is implicated in a variety of inflammatory diseases. Some studies have shown that procyanidins can suppress the activation of the NLRP3 inflammasome.[21][22][23][24]

  • Reduction of Reactive Oxygen Species (ROS): Oxidative stress is a key trigger for NLRP3 inflammasome activation. Procyanidins, as potent antioxidants, can scavenge ROS, thereby preventing inflammasome assembly.[21][24][25]

  • Inhibition of NF-κB: The priming step of NLRP3 inflammasome activation requires NF-κB-mediated transcription of NLRP3 and pro-IL-1β. By inhibiting NF-κB, procyanidins can prevent this priming signal.[21][26]

Quantitative Data on Procyanidin Anti-inflammatory Activity

Procyanidin/ExtractModel SystemTargetEffectConcentration/DoseReference
Procyanidin B2Human Vascular Endothelial CellsNLRP3 InflammasomeInhibition of activationNot specified[27]
Grape Seed Procyanidin ExtractRAW 264.7 MacrophagesNO ProductionIC50 = 50 µg/mL10-65 µg/mL[13]
Grape Seed Procyanidin ExtractRats on a high-fat dietIL-6 and TNF-α expressionDecreased expression3.45 mg/kg of feed[18]
ProcyanidinTHP-1 MacrophagesIL-1β releaseSignificant reduction10 µM[21]
Procyanidin B2 gallatesMurine SplenocytesIFN-γ and IL-17 productionSignificant inhibitionNot specified[28]

Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages with PMA) are commonly used.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response.

  • This compound Treatment: Cells are typically pre-treated with varying concentrations of this compound for a specified period (e.g., 1-24 hours) before the addition of the inflammatory stimulus.

Experimental_Workflow Cell Seeding Cell Seeding This compound Pre-treatment This compound Pre-treatment Cell Seeding->this compound Pre-treatment Inflammatory Stimulation (e.g., LPS) Inflammatory Stimulation (e.g., LPS) This compound Pre-treatment->Inflammatory Stimulation (e.g., LPS) Incubation Incubation Inflammatory Stimulation (e.g., LPS)->Incubation Harvesting (Supernatant & Cell Lysate) Harvesting (Supernatant & Cell Lysate) Incubation->Harvesting (Supernatant & Cell Lysate) Downstream Analysis Downstream Analysis Harvesting (Supernatant & Cell Lysate)->Downstream Analysis

Western Blotting for Signaling Protein Analysis
  • Objective: To determine the effect of this compound on the phosphorylation and expression of key signaling proteins in the NF-κB and MAPK pathways.

  • Procedure:

    • Prepare cell lysates from treated and control cells.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect supernatant from treated and control cells.

    • Perform ELISA using commercially available kits according to the manufacturer's instructions.

    • Measure absorbance and calculate cytokine concentrations based on a standard curve.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
  • Objective: To quantify the mRNA expression levels of pro-inflammatory genes (e.g., TNF, IL6, IL1B, NOS2, PTGS2).

  • Procedure:

    • Extract total RNA from treated and control cells.

    • Synthesize cDNA via reverse transcription.

    • Perform RT-qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Analyze the data using the ΔΔCt method to determine relative gene expression, normalized to a housekeeping gene.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound at the molecular level is currently lacking, the extensive research on other B-type procyanidin dimers provides a strong rationale for its investigation as a potential anti-inflammatory agent. The hypothesized mechanisms, including the inhibition of NF-κB and MAPK signaling pathways, suppression of pro-inflammatory enzymes and cytokines, and modulation of the NLRP3 inflammasome, offer a clear roadmap for future research.

To advance our understanding, the following research is recommended:

  • Direct in vitro and in vivo studies are needed to confirm the anti-inflammatory activity of purified this compound.

  • Head-to-head comparative studies of different procyanidin dimers would elucidate structure-activity relationships.

  • Investigation into the bioavailability and metabolism of this compound is crucial for its potential therapeutic development.

By systematically addressing these knowledge gaps, the scientific community can fully evaluate the potential of this compound as a novel therapeutic for inflammatory diseases.

References

Procyanidin B5 role in cell signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Procyanidin B5 in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a B-type proanthocyanidin, a class of polyphenolic compounds abundant in various plants, including grape seeds, cocoa beans, and certain fruits.[1][2][3][4] Structurally, it is a dimer formed from two (-)-epicatechin units linked by a β-type 4→6 bond.[1][2] Procyanidins, as a group, are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[5][6][7][8] These effects are largely attributed to their ability to modulate key cell signaling pathways that regulate cellular processes such as proliferation, apoptosis, inflammation, and oxidative stress response.[8][9][10][11]

This technical guide provides a comprehensive overview of the current understanding of this compound's role in critical cell signaling pathways. It details the molecular mechanisms of action, presents quantitative data from relevant studies, outlines standard experimental protocols for investigation, and uses pathway diagrams to visualize these complex interactions. While much of the research has been conducted on procyanidin extracts or other specific oligomers like Procyanidin B2, this document will focus on findings directly related to this compound where available and supplement with data from closely related procyanidins to infer its potential mechanisms.

Core Signaling Pathways Modulated by Procyanidins

Procyanidins exert their biological effects by interacting with and modulating a multitude of intracellular signaling cascades. Their ability to influence these pathways makes them promising candidates for the development of novel therapeutic agents.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[12][13] Aberrant activation of this pathway is a common feature in many cancers.[12] Procyanidins have been shown to suppress this pathway, contributing to their anti-cancer effects.[5][6][14] For instance, procyanidins can downregulate the phosphorylation of Akt, which in turn affects downstream targets like Bad and GSK-3β, promoting apoptosis and inhibiting cell survival.[14] Studies on procyanidin extracts have demonstrated a significant downregulation of key proteins in this pathway.[12][13]

PI3K_Akt_Pathway ProcyanidinB5 This compound PI3K PI3K ProcyanidinB5->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Bad Bad Akt->Bad CellSurvival Cell Growth & Survival mTOR->CellSurvival Apoptosis Apoptosis Bad->Apoptosis

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for cell proliferation, differentiation, and survival.[8] Procyanidins have been found to inhibit the MAPK/ERK pathway, which is often overactive in cancer cells.[5][6] This inhibition can suppress the production of inflammatory mediators and interfere with signaling that promotes cancer cell growth and migration.[13][15]

MAPK_ERK_Pathway ProcyanidinB5 This compound MEK MEK ProcyanidinB5->MEK GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Inflammation ERK->Proliferation

Caption: Inhibition of the MAPK/ERK signaling cascade by this compound.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response.[10][16] Its chronic activation is linked to inflammatory diseases and cancer.[9] Procyanidins are potent inhibitors of the NF-κB pathway.[8][10][15] They can prevent the phosphorylation and degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] This action blocks NF-κB's translocation to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[9][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm ProcyanidinB5 This compound IKK IKK ProcyanidinB5->IKK Stimuli Inflammatory Stimuli (e.g., TNFα) Stimuli->IKK IkB IκB IKK->IkB P IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB—IκB GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription

Caption: this compound's modulation of the NF-κB inflammatory pathway.

Apoptosis Pathway Regulation

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Cancer cells often develop mechanisms to evade apoptosis. Procyanidins have been shown to induce apoptosis in various cancer cell lines.[5][17] They achieve this by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8][18][19] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[8][14]

Apoptosis_Pathway ProcyanidinB5 This compound Bcl2 Bcl-2 (Anti-apoptotic) ProcyanidinB5->Bcl2 Bax Bax (Pro-apoptotic) ProcyanidinB5->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Caspases Caspases (Caspase-9, -3) CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound promotes apoptosis via the mitochondrial pathway.

Quantitative Data Presentation

The following tables summarize the quantitative effects of procyanidins on various cell lines and molecular targets. It is important to note that much of the available data pertains to procyanidin mixtures or specific oligomers other than B5.

Table 1: Cytotoxicity of Procyanidins in Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 ValueIncubation TimeCitation
This compound-3'-gallateEpidermal Lipid PeroxidationTBARS20 µMN/A[7]
Procyanidin B2MDA-MB-231 (Breast Cancer)DNMT Activity6.88 µMN/A[12]
Proanthocyanidins (PACs)HT-29 (Colon Cancer)MTT~50 µg/mL48 h[17]
Proanthocyanidins (PACs)MCF-7 (Breast Cancer)MTT~100 µg/mL48 h[17]
Proanthocyanidins (PACs)PC-3 (Prostate Cancer)MTT~50 µg/mL48 h[17]
Procyanidin HexamerCaco-2 (Colon Cancer)Cell Viability~25 µM48 h[14]

Table 2: Effects of Procyanidins on Protein Expression and Activity

Compound/ExtractTarget Protein/ProcessCell Line/ModelEffectCitation
Grape Seed Polyphenols (GSP)TPA-induced Tumor PromotionSENCAR Mouse Skin61-83% inhibition of tumor multiplicity[7]
ProcyanidinMMP-9 ActivityMDA-MB-231 (Breast Cancer)10-fold reduction[12]
Procyanidin B2RUNX2 Expression (Calcification)HASMCsConcentration-dependent decrease[20]
Procyanidin B2p-ERK1/2 ExpressionHASMCsConcentration-dependent decrease[20]
Procyanidin Dimer & Trimer C1Bax Protein ExpressionPC12 Cells (PD Model)Significant downregulation[19]
Procyanidin Dimer & Trimer C1Bcl-2 Protein ExpressionPC12 Cells (PD Model)Significant upregulation[19]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in cell signaling research. Below are detailed methodologies for key experiments frequently cited in the study of procyanidins.

Western Blotting for Protein Expression Analysis

Western blotting is a technique to detect and quantify specific proteins in a sample. It is used to assess the effect of procyanidins on the expression levels of key signaling proteins (e.g., Akt, ERK, Bcl-2).[20]

Methodology:

  • Sample Preparation (Cell Lysate):

    • Culture cells to desired confluency and treat with this compound at various concentrations for a specified time.

    • Place the culture dish on ice and wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]

    • Scrape the cells and transfer the suspension to a microcentrifuge tube.

    • Agitate for 30-60 minutes at 4°C.

    • Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE (Gel Electrophoresis):

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom, separating proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

    • Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA/Bradford Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Electrotransfer (Gel to Membrane) C->D E 5. Blocking (5% BSA or Milk) D->E F 6. Primary Antibody Incubation (e.g., anti-Akt) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection (ECL) G->H I 9. Imaging & Analysis H->I

Caption: A standardized workflow for the Western Blotting protocol.

Cell Viability Assay (MTT/CCK-8)

Cell viability assays are used to measure the dose-dependent cytotoxic effects of compounds like this compound.[22] Assays like MTT or CCK-8 measure the metabolic activity of cells, which correlates with the number of viable cells.[23]

Methodology:

  • Cell Seeding:

    • Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[23]

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for desired time points (e.g., 24, 48, 72 hours).[23] Include untreated and vehicle-only (e.g., DMSO) controls.

  • Reagent Incubation:

    • Add the assay reagent (e.g., CCK-8 or MTT) to each well.[23]

    • Incubate the plate at 37°C for 1-4 hours. During this time, viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Measurement:

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[23]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).[17]

Conclusion and Future Perspectives

This compound, along with other procyanidin oligomers, demonstrates significant potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. The evidence points towards a multi-targeted mechanism of action, primarily involving the inhibition of pro-survival pathways like PI3K/Akt and MAPK, the suppression of the pro-inflammatory NF-κB pathway, and the induction of apoptosis. While specific quantitative data for this compound is still emerging, the broader research on procyanidins provides a strong foundation for its therapeutic potential.

Future research should focus on isolating the effects of pure this compound to distinguish its specific activity from that of complex extracts. Further investigation into its bioavailability, metabolism, and in vivo efficacy is crucial for translating these promising preclinical findings into tangible therapeutic applications for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Initial Isolation and Purification of Procyanidin B5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the initial isolation and purification of Procyanidin B5, a B-type proanthocyanidin dimer composed of two epicatechin units linked by a C4→C6 bond.[1][2][3] this compound is of significant interest to the scientific community due to its potential health benefits, including antioxidant activity.[2] It is naturally found in various plant sources, including grape seeds, litchi pericarp, cocoa, and apples.[2][3] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the workflows for clarity and reproducibility.

Quantitative Data Summary

The efficiency of this compound isolation is contingent on the initial extraction and subsequent purification steps. The following tables summarize quantitative data from various studies, providing a comparative reference for yield, purity, and analytical conditions.

Table 1: Extraction Yield and Purity of Procyanidin-Rich Fractions from Various Plant Sources

Plant SourceExtraction MethodSolvent SystemYieldPurity of Procyanidin ContentReference
Grape SeedsMacerationWater/Acetone (30:70 v/v) with Acetate Buffer3.1% (w/w) of dry seeds95% (w/w) total polyphenols[4]
Litchi PericarpHot Water Extraction70% (v/v) Aqueous EthanolNot Specified99.24 ± 2.01%[5]
Litchi PericarpUltrasound-Assisted EnzymaticNot SpecifiedUp to 13.5%89.6% Oligomeric Procyanidins[6]
Grape SeedsUltrasound-Assisted Extraction47% Aqueous EthanolNot SpecifiedNot Specified[7]
Coffee PulpNot Specified70% (v/v) AcetoneNot Specified98.6%[8]

Table 2: Exemplary HPLC Conditions for Procyanidin Analysis and Purification

Chromatography ModeColumnMobile PhaseFlow RateDetectionReference
Reversed-Phase HPLCC18A: 0.05% TFA/water, B: 0.05% TFA/90% CH3CN/water (Gradient)1.2 mL/min225 nm[9]
Reversed-Phase HPLCC18Methanol - 0.4% Phosphoric Acid (1:1 v/v)1.0 mL/min280 nm[10]
Normal-Phase (HILIC)Diol Stationary PhaseA: Acetonitrile/Acetic Acid, B: Methanol/Water/Acetic Acid (Gradient)0.5 mL/min280 nm[11][12]
Reversed-Phase HPLC-MSVP-ODSA: 0.4% Acetic Acid, B: Acetonitrile (Gradient)0.2 mL/min280 nm & MS[5]

Experimental Workflows and Protocols

The isolation of this compound is a multi-step process involving initial extraction from the plant matrix, followed by several stages of chromatographic purification to separate the target molecule from a complex mixture of other polyphenols.

Overall Isolation and Purification Workflow

The following diagram illustrates the general workflow from the raw plant material to a purified this compound fraction.

G General Workflow for this compound Isolation cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Chromatographic Fractionation cluster_2 Phase 3: High-Purity Isolation A Plant Material (e.g., Grape Seeds, Litchi Pericarp) B Grinding & Defatting (if necessary) A->B C Solid-Liquid Extraction (e.g., Acetone/Ethanol-Water) B->C D Filtration & Concentration C->D E Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) D->E F Crude Procyanidin Extract E->F Lyophilization G Low-Pressure Column Chromatography (e.g., Sephadex LH-20, Macroporous Resin) F->G H Oligomeric Procyanidin Fraction (Contains Dimers B1, B2, B5, etc.) G->H I Preparative HPLC (e.g., RP-C18 or Normal Phase) H->I Further Concentration J Fraction Collection I->J K Purified this compound J->K G Chromatographic Purification of this compound A Crude Procyanidin Extract (from Protocol 1 or 2) B Sephadex LH-20 Column Chromatography A->B C Elution with Methanol/Water (Removes Monomers & Phenolic Acids) B->C Step 1 D Elution with Acetone/Water (Collects Oligomeric & Polymeric Procyanidins) B->D Step 2 E Oligomeric Procyanidin Fraction D->E Concentrate F Preparative RP-HPLC (C18 Column) E->F G Gradient Elution (e.g., Water/Acetonitrile/Acid) F->G Method H Fraction Collection & Analysis (Analytical HPLC, MS) F->H Output I Isolated this compound (Purity >98%) H->I Identify & Pool

References

Methodological & Application

Application Note & Protocol: Extraction and Purification of Procyanidin B5 from Grape Seeds (Vitis vinifera)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Procyanidins, a class of flavonoids, are abundant in grape seeds and are recognized for their potent antioxidant and various health-promoting properties.[1][2] Among them, the dimeric Procyanidin B5 has been a subject of interest for its biological activities. This document provides a detailed protocol for the extraction of a crude procyanidin-rich fraction from grape seeds, followed by the purification of this compound using semi-preparative high-performance liquid chromatography (HPLC). The methods described are compiled from established scientific literature to provide a robust and reproducible workflow suitable for laboratory-scale production for research and development purposes.

Data Presentation: Yields and Composition

The yield and composition of the extract can vary based on the grape variety, extraction method, and processing conditions. The following table summarizes typical data reported in the literature.

Extraction Stage Description Typical Yield (w/w of dry seeds) Procyanidin Composition
Crude Extract (GSP) The initial dried powder obtained after solvent extraction and partitioning.3.0% - 17.5%[3][4]Total Polyphenols: ~95%[3]. Composition can be 47-81% polymers, 7-14% monomers & dimers, and 0-5.3% trimers & tetramers.[5][6]
Purified Fraction This compound isolated via semi-preparative HPLC.Dependent on HPLC loading and crude extract composition.High purity this compound (>95% as determined by analytical HPLC).

Experimental Workflow and Mechanism

The overall experimental process involves the initial extraction of total polyphenols from prepared grape seeds, followed by a multi-step purification to isolate the target compound, this compound.

G Start Grape Seeds Grind Drying & Grinding Start->Grind Extract Solid-Liquid Extraction (e.g., 70% Acetone) Grind->Extract Concentrate1 Rotary Evaporation (Remove Acetone) Extract->Concentrate1 Partition Liquid-Liquid Partition (Ethyl Acetate) Concentrate1->Partition Concentrate2 Rotary Evaporation & Lyophilization Partition->Concentrate2 Ethyl Acetate Phase Crude Crude Procyanidin Extract (GSP) Concentrate2->Crude HPLC Semi-Preparative HPLC Crude->HPLC End Purified this compound HPLC->End

Caption: Experimental workflow for this compound isolation.

This compound is a potent antioxidant. Its primary mechanism of action involves scavenging harmful reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

G cluster_inhibition cluster_scavenging ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage & Cell Dysfunction ROS->Damage attacks Neutral Neutralized Species Cell Cellular Components (Lipids, Proteins, DNA) PB5 This compound dummy1->ROS Inactivates dummy2->Neutral scavenges

Caption: Antioxidant mechanism of this compound.

Experimental Protocols

Part 1: Preparation of Crude Grape Seed Procyanidin Extract (GSP)

This protocol is adapted from methodologies emphasizing the use of acetone and ethyl acetate for effective extraction and initial purification.[1][3]

Materials and Reagents:

  • Dried grape seeds

  • Acetone (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Deionized Water

  • 100 mM Acetate Buffer (pH 4.8)

  • Blender or mill

  • Large glass beakers or flasks

  • Stir plate and stir bars

  • Rotary evaporator

  • Separatory funnel

  • Lyophilizer (Freeze-dryer)

Protocol:

  • Seed Preparation: Dry grape seeds in a hot air oven at 40°C until a constant weight is achieved.[2] Grind the dried seeds into a fine powder using a high-powered blender or mill.

  • Solid-Liquid Extraction:

    • Place 100 g of grape seed powder into a large flask.

    • Add 800 mL of a 70:30 (v/v) mixture of acetone and 100 mM acetate buffer (pH 4.8).[3]

    • Macerate the mixture for 12 hours at room temperature with gentle stirring.[3]

    • Separate the solvent extract from the solid residue by decantation or filtration.

    • Repeat the extraction process two more times on the solid residue, each time with fresh solvent.

    • Combine the three solvent extracts.

  • Concentration:

    • Concentrate the combined extracts using a rotary evaporator under reduced pressure.

    • Maintain a water bath temperature below 35°C to prevent degradation of the procyanidins.[3]

    • Continue evaporation until all acetone has been removed, leaving a concentrated aqueous solution.

  • Liquid-Liquid Partitioning:

    • Transfer the concentrated aqueous solution to a large separatory funnel.

    • Add 200 mL of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel.[3]

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat this extraction four times with fresh ethyl acetate.[3]

  • Final Drying:

    • Combine the four ethyl acetate extracts.

    • Evaporate the ethyl acetate to dryness using a rotary evaporator.

    • Transfer the resulting solid residue to a flask and lyophilize (freeze-dry) to obtain the crude Grape Seed Procyanidin (GSP) extract as a fine powder.

    • Store the dried GSP at -20°C in a desiccated, dark environment.

Part 2: Isolation of this compound via Semi-Preparative HPLC

Purification of specific dimers like this compound from the complex GSP mixture requires chromatographic separation.[7]

Materials and Reagents:

  • Crude GSP extract

  • Methanol (HPLC Grade)

  • Acetic Acid (HPLC Grade)

  • Deionized water (18.2 MΩ·cm)

  • Semi-preparative HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 semi-preparative column (e.g., 10 µm particle size, 250 x 10 mm)

Parameter Condition
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Methanol with 0.1% Acetic Acid
Gradient A linear gradient tailored to separate B-type procyanidins. A starting point could be: 0-5 min, 10% B; 5-35 min, 10-40% B; 35-40 min, 40-100% B; 40-45 min, 100% B.[1][3]
Flow Rate 1.5 - 4.0 mL/min (dependent on column size)
Detection 280 nm
Injection Volume 100 - 500 µL of concentrated GSP solution (e.g., 50 mg/mL in methanol)

Protocol:

  • Sample Preparation: Dissolve a known amount of crude GSP in the initial mobile phase solvent and filter through a 0.45 µm syringe filter.

  • HPLC Separation: Set up the HPLC system according to the conditions in the table above. The gradient may require optimization to achieve baseline separation of this compound from other isomers (e.g., B2) and monomers.

  • Fraction Collection: Monitor the chromatogram at 280 nm. Collect the fractions corresponding to the elution time of this compound (identification should be confirmed using a pure standard or by LC-MS).

  • Purification: Pool the collected fractions containing this compound. Evaporate the solvent under reduced pressure and lyophilize to obtain the purified compound.

Part 3: Quantification and Purity Analysis

The purity of the isolated fraction should be confirmed using analytical HPLC.

Parameter Condition
Column Analytical C18 (e.g., 5 µm particle size, 250 x 4.6 mm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Acetic Acid
Gradient Similar gradient profile to semi-preparative, adjusted for analytical scale.
Flow Rate 0.6 - 1.0 mL/min[3]
Detection UV at 280 nm or Fluorescence (Excitation: 276 nm, Emission: 316 nm for higher selectivity)[8]
Column Temperature 30°C

Protocol:

  • Prepare a standard curve using a certified this compound reference standard.

  • Dissolve the purified sample in methanol to a known concentration.

  • Inject both standards and the sample into the analytical HPLC system.

  • Calculate the concentration and purity of the isolated this compound by comparing the peak area to the standard curve. Purity is determined by the relative area of the this compound peak compared to all other peaks in the chromatogram.

References

Application Note: Quantitative Analysis of Procyanidin B5 in Grape Seed Extract by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B5 is a B-type procyanidin dimer consisting of two (−)-epicatechin units linked by a C4→C6 bond.[1] It is naturally present in various plant-based foods, including cocoa, apples, and grape seeds.[1] Interest in this compound and other procyanidins stems from their potential health benefits, including antioxidant and cardiovascular protective effects. Accurate quantification of this compound in complex matrices like plant extracts is crucial for quality control, standardization of botanical products, and pharmacological studies. This application note provides a detailed protocol for the quantification of this compound in grape seed extract using a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Principle

This method utilizes reversed-phase HPLC to chromatographically separate this compound from other components in the grape seed extract. The identification and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion of this compound is selectively fragmented, and specific product ions are monitored, ensuring high selectivity and sensitivity for accurate quantification.

Experimental Protocols

Sample Preparation: Extraction of Procyanidins from Grape Seed

This protocol is adapted from methods optimized for the extraction of procyanidins from grape seeds.[2][3]

Reagents and Materials:

  • Grape seeds (finely ground)

  • Acetone, HPLC grade

  • Methanol, HPLC grade

  • Water, ultrapure

  • Formic acid, LC-MS grade

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or Nylon)

Procedure:

  • Weigh 1.0 g of finely ground grape seed powder into a 50 mL centrifuge tube.

  • Add 20 mL of acetone/water (70:30, v/v) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the suspension at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the pellet with another 20 mL of the extraction solvent to ensure complete extraction.

  • Combine the supernatants and evaporate the acetone under a gentle stream of nitrogen at 40°C.

  • The remaining aqueous extract is then lyophilized or can be directly diluted with the mobile phase for analysis.

  • Prior to injection, reconstitute the dried extract or dilute the aqueous extract with methanol/water (50:50, v/v) containing 0.1% formic acid to a final concentration suitable for LC-MS/MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Preparation of Standard Solutions

Materials:

  • This compound certified reference standard (purity ≥98%)[1]

  • Methanol, HPLC grade

  • Ultrapure water

  • Formic acid, LC-MS grade

Procedure:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol. This solution should be stored at -20°C or below in the dark.[1]

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol/water (50:50, v/v) containing 0.1% formic acid.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with methanol/water (50:50, v/v) containing 0.1% formic acid. A typical concentration range would be 1-1000 ng/mL. Prepare at least six concentration levels to ensure a reliable calibration curve.

HPLC-MS/MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 40% B over 15 min, then a wash and re-equilibration step.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Nebulizer Gas Flow As per instrument recommendation
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound577.1451.1289.120-30

Note: Collision energy should be optimized for the specific instrument being used. The fragmentation of B-type procyanidin dimers typically involves cleavage of the interflavan bond, leading to characteristic product ions.[4][5]

Data Presentation and Quantitative Analysis

The quantification of this compound is performed by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. A linear regression model is typically used. The concentration of this compound in the grape seed extract samples is then calculated from this curve.

Table 2: Representative Quantitative Data for this compound in Plant Extracts

Sample MatrixConcentration of this compound (µg/g of dry extract)Reference
Grape Seed ExtractVaries significantly by grape variety and extraction method[4][6]
Cocoa ExtractPresent, but often at lower concentrations than Procyanidin B2[7][8]

Note: The concentrations of procyanidins can vary widely depending on the plant source, geographical origin, and extraction and processing methods.

Table 3: Method Validation Parameters (Representative for B-type Procyanidin Dimers)

ParameterTypical ValueReference
Linearity (R²) > 0.99[9][10]
Limit of Detection (LOD) 0.01 - 0.5 µg/mL[10]
Limit of Quantification (LOQ) 0.02 - 1.0 µg/mL[10]
Accuracy (% Recovery) 90 - 110%[11]
Precision (% RSD) < 15%[11]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Grape Seed Powder extraction Solvent Extraction (Acetone/Water) sample->extraction 1. Add solvent centrifugation Centrifugation extraction->centrifugation 2. Separate solid/liquid evaporation Solvent Evaporation centrifugation->evaporation 3. Concentrate extract reconstitution Reconstitution & Filtration evaporation->reconstitution 4. Prepare for injection hplc HPLC Separation (C18 Column) reconstitution->hplc Inject Sample ms MS/MS Detection (MRM Mode) hplc->ms Eluent Transfer quantification Quantification of this compound ms->quantification Peak Area Data calibration Calibration Curve (Standard Solutions) calibration->quantification Calculate Concentration

Caption: Experimental workflow for this compound quantification.

Signaling Pathway (Fragmentation)

The fragmentation of B-type procyanidins in the mass spectrometer is crucial for their identification and selective quantification. The primary fragmentation pathways involve the cleavage of the interflavan bond.

fragmentation_pathway ProcyanidinB5 This compound Precursor Ion [M-H]⁻ m/z 577.1 Fragment1 Product Ion 1 (Quantifier) m/z 451.1 (Heterocyclic Ring Fission) ProcyanidinB5->Fragment1 CID Fragment2 Product Ion 2 (Qualifier) m/z 289.1 (Quinone Methide Fission) ProcyanidinB5->Fragment2 CID

Caption: Fragmentation pathway of this compound in MS/MS.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in complex matrices such as grape seed extract. The provided protocols for sample preparation, standard preparation, and instrumental analysis, along with the representative quantitative and validation data, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method can be readily adapted for the analysis of this compound in other botanical extracts and finished products, facilitating quality control and further research into its biological activities.

References

Application Notes and Protocols for In Vitro Cell Culture Models: Studying Procyanidin B5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Procyanidin B5 is a type of proanthocyanidin, a class of flavonoid polyphenols found in various plants, including grapes, apples, and cocoa.[1][2] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] In vitro cell culture models are indispensable tools for elucidating the mechanisms of action, determining effective concentrations, and assessing the therapeutic potential of this compound and related compounds. These models provide a controlled environment to study cellular responses, signaling pathways, and dose-dependent effects before advancing to more complex in vivo studies.

This document provides detailed application notes on selecting appropriate cell models to study this compound's effects, summarizes key quantitative data, and offers step-by-step protocols for fundamental experimental assays.

Application Notes

Choosing an Appropriate Cell Model

The selection of a cell line is critical and depends entirely on the research question. Procyanidins have been studied across a range of cell types to investigate their diverse biological activities. The choice of model will dictate the relevance of the findings, whether it's for oncology, neuroprotection, or inflammatory disease research.

Table 1: Summary of Cell Lines Used for Procyanidin Research

Cell Line Cell Type Area of Study Key Findings with Procyanidins (PCs) Citations
PC-3 Human Prostate Cancer Cancer, Apoptosis PCs induce apoptosis and necrosis in a dose-dependent manner.[4] A 300 µg/mL treatment for 24 hours resulted in a 44.86% apoptosis rate.[4][5] [4][5]
PC12 Rat Pheochromocytoma Neuroprotection, Oxidative Stress PCs (1-4 µg/mL) protect against H₂O₂-induced cytotoxicity by increasing antioxidant enzyme activity and activating the Nrf2/ARE pathway.[6][7] [6][7]
RAW 264.7 Mouse Macrophage Inflammation Grape seed procyanidin extract inhibits LPS-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing NF-κB signaling.[8] [8]
MG63 Human Osteosarcoma Cancer, Apoptosis, Cell Signaling Grape Seed Procyanidins (GSPs) inhibit cell viability and induce apoptosis by down-regulating Bcl-2, up-regulating Bax, and suppressing the ERK1/2 and PI3K/Akt pathways.[9] [9]
Caco-2 Human Colorectal Adenocarcinoma Intestinal Barrier, Metabolism Used to study the absorption and metabolism of procyanidins through the intestinal epithelium.[10][11] [10][11]
HASMCs Human Aortic Smooth Muscle Cells Cardiovascular Health Procyanidin B2 inhibits vascular calcification by inactivating the ERK1/2-RUNX2 pathway.[12] [12]

| Various | Multiple Cancer Lines (Breast, Lung, etc.) | General Oncology | Procyanidins exhibit growth inhibitory effects across a variety of human cancer cell lines.[13][14] |[13][14] |

Key Biological Activities & Signaling Pathways to Investigate

This compound and related compounds modulate multiple cellular processes. In vitro models are ideal for dissecting these effects.

  • Antioxidant Effects: Procyanidins are potent antioxidants.[15] Their effects can be studied by inducing oxidative stress in cell cultures (e.g., with H₂O₂ or t-BHP) and measuring the protective effects of the compound. Key endpoints include measuring intracellular reactive oxygen species (ROS) and the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][16]

  • Anti-Inflammatory Effects: Procyanidins can suppress inflammatory responses.[8] In models like LPS-stimulated macrophages (RAW 264.7), researchers can quantify the inhibition of pro-inflammatory mediators (NO, PGE₂, TNF-α, IL-6) and investigate the underlying mechanism, often involving the NF-κB signaling pathway.[8][17][18]

  • Anticancer Effects: Procyanidins have been shown to inhibit cancer cell proliferation and induce apoptosis.[9][11] Key assays include cell viability (MTT, MTS), cell cycle analysis (flow cytometry), and apoptosis detection (Annexin V/PI staining, caspase activity assays).[4][9] The modulation of apoptotic proteins like the Bcl-2 family (Bax, Bcl-2) is a common area of investigation.[9][11]

  • Modulation of Signaling Pathways: The biological activities of procyanidins are mediated by their interaction with key cellular signaling cascades. Western blotting is the most common technique used to study these pathways.

    • Nrf2/ARE Pathway: This is a primary pathway for cellular defense against oxidative stress. Procyanidins can activate Nrf2, leading to the upregulation of antioxidant enzymes like HO-1 and NQO1.[6][19]

    • MAPK Pathway (ERK, p38, JNK): This pathway is central to regulating cell proliferation, differentiation, inflammation, and apoptosis.[20] Procyanidins have been shown to inhibit MAPK signaling to reduce inflammation and cell invasion.[12][21][22]

    • NF-κB Pathway: A key regulator of inflammation. Procyanidins can inhibit the activation and nuclear translocation of NF-κB, thereby downregulating inflammatory gene expression.[8][10][23]

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Procyanidins can inhibit this pathway, contributing to their anticancer effects.[9][24]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on procyanidins, providing a reference for expected outcomes and effective concentrations.

Table 2: Quantitative Effects of Procyanidins on Oxidative Stress Markers

Parameter Model System Procyanidin Treatment Result Citation
Lipid Peroxidation Mouse liver homogenate This compound IC₅₀ = 0.1 mM [25][26]
Superoxide Dismutase (SOD) In vivo oxidative damage models Procyanidins (PCs) 2.91-fold higher than control [27]
Catalase (CAT) In vivo oxidative damage models PCs 4.95-fold higher than control [27]
Glutathione Peroxidase (GPx) In vivo oxidative damage models PCs 3.08-fold higher in gavage studies vs. control [16]
Malondialdehyde (MDA) In vivo oxidative damage models PCs 4.32-fold lower in tissue samples vs. control [16][27]

| Total Antioxidant Capacity (T-AOC) | In vivo oxidative damage models | PCs | 3.79-fold higher than control |[27] |

Table 3: Quantitative Effects of Procyanidins on Apoptosis and Cell Viability

Parameter Cell Line Procyanidin Treatment Result Citation
Apoptosis Rate PC-3 (Prostate Cancer) 300 µg/mL Procyanidin for 24h 44.86% of cells were apoptotic [4]
Cell Viability PC12 (Neuronal) Pre-treatment with 1, 2, 4 µg/mL PCs, then 200 µM H₂O₂ Significantly protected cells from H₂O₂-induced death (viability decreased to only 56.5% with H₂O₂ alone) [6]

| Cell Viability | MG63 (Osteosarcoma) | 10, 50, 100 µg/mL GSPs | Dose-dependent decrease in cell viability |[9] |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol measures cell metabolic activity as an indicator of viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[28][29]

Materials and Reagents:

  • Selected cell line

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO or ethanol)[26]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[28]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol is used to detect changes in the expression or phosphorylation state of specific proteins within signaling pathways (e.g., p-ERK, Nrf2, NF-κB p65) following treatment with this compound.[30][31][32]

Materials and Reagents:

  • Cells cultured in 6-well plates or 10 cm dishes

  • This compound treatment medium

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x) with β-mercaptoethanol

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus (wet or semi-dry)

  • Blocking buffer: 5% non-fat dry milk or 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Nrf2, anti-p-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle shaking to prevent non-specific antibody binding.[30][31]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBS-T. Incubate the membrane with ECL substrate for 1-5 minutes and capture the signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Visualizations: Workflows and Signaling Pathways

G Experimental Workflow for In Vitro Analysis of this compound cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assays cluster_analysis Phase 3: Data Analysis CellCulture 1. Cell Culture (Select appropriate cell line) Treatment 2. This compound Treatment (Dose-response & time-course) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Mechanism Mechanistic Assays (ROS, Apoptosis, etc.) Treatment->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling Data 4. Data Acquisition (Plate Reader, Imager) Signaling->Data Stats 5. Statistical Analysis (IC50, Fold Change) Data->Stats Conclusion 6. Conclusion & Interpretation Stats->Conclusion

Caption: General experimental workflow for studying this compound in vitro.

G This compound Modulation of the Nrf2 Antioxidant Pathway PC This compound Keap1_Nrf2 Keap1-Nrf2 (Complex) PC->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces dissociation Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Promotes transcription Response Cellular Protection (Reduced ROS) Genes->Response

Caption: Nrf2 antioxidant signaling pathway modulated by this compound.

G This compound Inhibition of the NF-κB Inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates PC This compound PC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Inflammatory Genes (TNF-α, COX-2, iNOS) NFkB_nuc->Genes Promotes transcription Response Inflammatory Response Genes->Response

Caption: NF-κB inflammatory signaling pathway inhibited by this compound.

G This compound and the MAPK Signaling Pathway PC This compound MAPK MAPK (p38, ERK1/2) PC->MAPK Inhibits phosphorylation Stress Cellular Stressors (Growth Factors, Cytokines) MAPKKK MAPKKK (e.g., Raf) Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPKK->MAPK TF Transcription Factors (e.g., AP-1, RUNX2) MAPK->TF Response Cellular Responses: • Proliferation • Inflammation • Apoptosis TF->Response

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

References

Application Notes and Protocols for Procyanidin B5 Administration in Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Procyanidin B5 in various animal research models. This compound, a member of the proanthocyanidin class of flavonoids, is a natural compound found in various plants, including grape seeds, apples, and cinnamon. It is known for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1] This document outlines the quantitative effects of this compound, detailed experimental protocols for its administration, and the key signaling pathways it modulates, providing a valuable resource for designing and conducting preclinical research.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related procyanidin mixtures observed in various animal research models.

Table 1: Anti-Tumor Effects of Grape Seed Proanthocyanidins (GSP) in a Mouse Skin Carcinogenesis Model

ParameterControl (DMBA + TPA)GSP (0.5 mg/mouse)GSP (1.5 mg/mouse)% Inhibition (0.5 mg)% Inhibition (1.5 mg)
Tumor Incidence 100%65%40%35%60%
Tumor Multiplicity (tumors/mouse) 14.2 ± 1.55.5 ± 0.82.4 ± 0.561%83%
Tumor Volume (mm³/mouse) 45.5 ± 5.215.0 ± 2.15.9 ± 1.267%87%
Data from a 7,12-dimethylbenz[a]anthracene (DMBA)-initiated and 12-O-tetradecanoylphorbol-13-acetate (TPA)-promoted SENCAR mouse skin two-stage carcinogenesis protocol.[1][2]

Table 2: Effects of Procyanidins on Serum Inflammatory and Oxidative Stress Markers in a Rat Model of Henoch-Schönlein Purpura

MarkerNormal ControlModelLow-Dose PCs (12.5 mg/kg/d)Medium-Dose PCs (25 mg/kg/d)High-Dose PCs (37.5 mg/kg/d)
IL-4 (pg/mL) 25.1 ± 3.285.4 ± 7.162.3 ± 5.848.9 ± 4.535.6 ± 3.9
IL-17 (pg/mL) 30.2 ± 3.598.7 ± 8.975.1 ± 6.758.4 ± 5.242.1 ± 4.1
TNF-α (pg/mL) 40.5 ± 4.1120.6 ± 10.395.2 ± 8.575.8 ± 6.958.3 ± 5.4
MDA (nmol/mL) 5.2 ± 0.615.8 ± 1.411.3 ± 1.18.7 ± 0.96.5 ± 0.7
SOD (U/mL) 150.3 ± 12.580.1 ± 7.8105.4 ± 9.7122.6 ± 11.2140.2 ± 12.1
CAT (U/mL) 85.6 ± 7.942.3 ± 4.158.9 ± 5.469.8 ± 6.278.4 ± 7.1
PCs: Proanthocyanidins administered via intragastric gavage for 7 consecutive days.[3]

Table 3: Effects of Procyanidins on a Xenograft Animal Model of Human Non-Small Cell Lung Cancer (A549 cells)

Treatment GroupTumor Volume (mm³)Tumor Weight (g)
Control 1500 ± 1501.2 ± 0.1
Procyanidin (50 mg/kg) 850 ± 900.7 ± 0.08
Procyanidin (100 mg/kg) 400 ± 500.3 ± 0.04
Procyanidin administered via oral gavage.[4]

Experimental Protocols

Protocol 1: Topical Administration of this compound for a Mouse Skin Carcinogenesis Model

This protocol is adapted from a study using a grape seed polyphenol fraction rich in procyanidins, including this compound.[1][2]

1. Materials:

  • This compound (or a standardized procyanidin extract)
  • Acetone (vehicle)
  • SENCAR mice (female, 6-8 weeks old)
  • 7,12-dimethylbenz[a]anthracene (DMBA) for tumor initiation
  • 12-O-tetradecanoylphorbol-13-acetate (TPA) for tumor promotion
  • Pipettes and sterile tubes

2. Preparation of this compound Solution:

  • Dissolve this compound in acetone to achieve the desired concentrations (e.g., 2.5 mg/mL and 7.5 mg/mL to deliver 0.5 mg and 1.5 mg in a 200 µL application volume, respectively).
  • Vortex thoroughly to ensure complete dissolution. Prepare fresh solutions for each application.

3. Animal Model and Treatment Procedure:

  • Initiation: Apply a single topical dose of DMBA (e.g., 10 nmol in 200 µL of acetone) to the shaved dorsal skin of the mice.
  • Promotion: One week after initiation, begin the tumor promotion phase.
  • This compound Application: 30 minutes prior to each TPA application, topically apply 200 µL of the this compound solution (or acetone for the control group) to the initiated skin area.
  • TPA Application: Apply TPA (e.g., 5 nmol in 200 µL of acetone) to the same area.
  • Repeat the this compound and TPA applications twice weekly for the duration of the study (e.g., 20 weeks).

4. Data Collection:

  • Monitor the mice weekly for tumor incidence (percentage of mice with tumors), tumor multiplicity (average number of tumors per mouse), and tumor volume (measured using calipers).
  • Monitor animal weight and overall health status throughout the experiment.

Protocol 2: Oral Gavage Administration of this compound in a Rat Model

This protocol is based on studies investigating the systemic effects of procyanidins.[3][5]

1. Materials:

  • This compound
  • Vehicle (e.g., distilled water, normal saline, or a 0.5% carboxymethylcellulose sodium solution)
  • Sprague-Dawley or Wistar rats (male, specific pathogen-free)
  • Oral gavage needles (stainless steel, appropriate size for rats)
  • Syringes

2. Preparation of this compound Suspension:

  • Weigh the required amount of this compound based on the desired dosage (e.g., 60 mg/kg or 120 mg/kg body weight).[5]
  • Suspend the this compound powder in the chosen vehicle.
  • Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh daily.

3. Administration Procedure:

  • Gently restrain the rat.
  • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.
  • Insert the gavage needle smoothly into the esophagus and down to the stomach.
  • Administer the this compound suspension slowly.
  • Administer daily for the specified duration of the study.

Protocol 3: Dietary Admixture of Procyanidins in a Rat Model

This protocol is suitable for long-term administration studies.[6]

1. Materials:

  • This compound (or a standardized procyanidin extract)
  • Standard rodent chow
  • A food mixer

2. Preparation of Medicated Diet:

  • Calculate the total amount of this compound needed for the entire study duration based on the desired concentration in the feed (e.g., 3.45 mg/kg of feed) and the estimated food consumption of the animals.[6]
  • Thoroughly mix the this compound with a small portion of the powdered chow.
  • Gradually add this pre-mix to the bulk of the powdered chow in the food mixer and mix until a homogenous distribution is achieved.
  • The medicated feed can be provided ad libitum.

3. Animal Housing and Monitoring:

  • House the rats individually or in small groups and provide the medicated diet and water ad libitum.
  • Measure food intake and body weight regularly to monitor the actual dose of this compound consumed and the general health of the animals.

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The primary pathways affected are the NF-κB, PI3K/Akt, and MAPK pathways.

NF-κB Signaling Pathway

Procyanidins have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[7] Procyanidins can prevent the degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (active) Downstream Downstream Effectors (e.g., Bad, GSK-3β) pAkt->Downstream activates Survival Cell Survival & Proliferation Downstream->Survival promotes ProcyanidinB5 This compound ProcyanidinB5->PI3K inhibits Experimental_Workflow start Start animal_model Select Animal Model (e.g., Nude Mice) start->animal_model tumor_cell_injection Subcutaneous Injection of Cancer Cells (e.g., A549) animal_model->tumor_cell_injection tumor_growth Allow Tumors to Reach Palpable Size tumor_cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound (e.g., Oral Gavage) or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Overall Health treatment->monitoring endpoint Euthanize Mice at Pre-defined Endpoint monitoring->endpoint analysis Collect and Analyze Tumors and Tissues (e.g., Western Blot, Immunohistochemistry) endpoint->analysis end End analysis->end

References

Protocol for Assessing Procyanidin B5 Antioxidant Capacity: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antioxidant capacity of Procyanidin B5, a naturally occurring B-type proanthocyanidin found in various plant sources, including grape seeds, apples, and cocoa.[1][2][3] This document outlines detailed protocols for common antioxidant assays, presents available quantitative data, and illustrates the underlying signaling pathway and experimental workflows.

Quantitative Antioxidant Capacity of this compound

This compound's antioxidant activity stems from its structure as a dimer of two (-)-epicatechin units.[2][3] While extensive research confirms the potent antioxidant properties of procyanidins, specific comparative data for this compound across all major antioxidant assays is limited in publicly available literature. The following table summarizes the available quantitative data and highlights the need for further direct experimental assessment.

AssayMethod PrincipleReported Value for this compoundReference
Lipid Peroxidation Assay Measures the inhibition of lipid peroxidation in a biological membrane model.IC50: 0.1 mM (in mouse liver homogenate)[4][5]
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.Data not available.-
ABTS Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.Data not available.-
Oxygen Radical Absorbance Capacity (ORAC) Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.Data not available.-
Ferric Reducing Antioxidant Power (FRAP) Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Data not available.-

Note: The lack of standardized, directly comparable data for this compound across these common assays underscores the importance of conducting these experiments to fully characterize its antioxidant profile. B-type procyanidin dimers, in general, have been shown to possess strong radical scavenging activity.

Signaling Pathway: Nrf2/ARE Activation by Procyanidins

Procyanidins, including likely this compound, exert part of their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress. Procyanidins can inhibit the ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its accumulation and translocation into the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of various antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidin_B5 This compound Keap1 Keap1 Procyanidin_B5->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_n->ARE Binds Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes Induces Transcription

This compound activating the Nrf2/ARE signaling pathway.

Experimental Workflow for Antioxidant Capacity Assessment

The following diagram illustrates a general workflow for determining the antioxidant capacity of this compound using the assays detailed in this document.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Capacity Assays cluster_analysis Data Analysis Sample This compound Standard Serial_Dilution Serial Dilutions Sample->Serial_Dilution Solvent Appropriate Solvent (e.g., Ethanol, Methanol, Water) Solvent->Serial_Dilution DPPH DPPH Assay Serial_Dilution->DPPH ABTS ABTS Assay Serial_Dilution->ABTS ORAC ORAC Assay Serial_Dilution->ORAC FRAP FRAP Assay Serial_Dilution->FRAP Absorbance Measure Absorbance/ Fluorescence DPPH->Absorbance ABTS->Absorbance ORAC->Absorbance FRAP->Absorbance Standard_Curve Generate Standard Curve (e.g., Trolox) Absorbance->Standard_Curve Calculation Calculate IC50 or Trolox Equivalents Standard_Curve->Calculation

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Activity of Procyanidin B5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B5, a naturally occurring polyphenol, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. Procyanidins are known to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation can lead to a reduction in the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, procyanidins can inhibit the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

These application notes provide detailed protocols for a panel of cell-based assays to characterize the anti-inflammatory activity of this compound. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), serves as a robust and well-established in vitro model of inflammation.

Data Presentation: Quantitative Analysis of this compound Anti-inflammatory Activity

The following tables summarize the expected quantitative outcomes from the described assays. It is important to note that the specific IC50 values and percentage of inhibition for this compound should be determined empirically. The values presented here are representative and based on existing literature for related procyanidin compounds.

Table 1: Effect of this compound on Nitric Oxide and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorThis compound Concentration (µM)Expected % Inhibition (Range)IC50 (µM) (Representative)
Nitric Oxide (NO)1, 5, 10, 25, 50Dose-dependent10 - 25
TNF-α1, 5, 10, 25, 50Dose-dependent15 - 30
IL-61, 5, 10, 25, 50Dose-dependent20 - 40
IL-1β1, 5, 10, 25, 50Dose-dependent20 - 40

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

ProteinThis compound Concentration (µM)Expected % Inhibition of Expression (Range)
iNOS1, 5, 10, 25, 50Dose-dependent
COX-21, 5, 10, 25, 50Dose-dependent

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Culture RAW 264.7 Cells cell_seeding Seed Cells in 96-well or 6-well plates cell_culture->cell_seeding pretreatment Pre-treat with this compound cell_seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability MTT Assay (Cell Viability) stimulation->viability no_assay Griess Assay (Nitric Oxide) stimulation->no_assay cytokine_assay ELISA (TNF-α, IL-6, IL-1β) stimulation->cytokine_assay protein_assay Western Blot (iNOS, COX-2) stimulation->protein_assay data_quant Quantify Results viability->data_quant no_assay->data_quant cytokine_assay->data_quant protein_assay->data_quant data_interp Interpret Data data_quant->data_interp

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Experimental Protocols

Cell Culture and LPS Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • LPS Stimulation Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for MTT, Griess, and ELISA assays; 6-well plates for Western blotting).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100-500 ng/mL for the desired incubation period (typically 18-24 hours for NO and cytokine production, and 12-24 hours for protein expression).

MTT Assay for Cell Viability

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • After the treatment period with this compound and LPS, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Griess Assay for Nitric Oxide (NO) Determination
  • Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.

  • Protocol:

    • After the incubation period, collect 50-100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

ELISA for Pro-inflammatory Cytokine Quantification (TNF-α, IL-6, IL-1β)
  • Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying specific proteins. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that produces a colored product, which is measured spectrophotometrically.

  • Protocol (General):

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA or 10% FBS).

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve.

Western Blot for iNOS and COX-2 Protein Expression
  • Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • After treatment, wash the cells in 6-well plates with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway Visualization

This compound is hypothesized to exert its anti-inflammatory effects by interfering with the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

Application Notes: Procyanidin B5 as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B5 is a B-type proanthocyanidin, a dimer formed from two (-)-epicatechin units linked by a C4→C6 bond.[1][2] It is a naturally occurring flavonoid found in various plant sources, including grape seeds, cocoa beans, apples, and black chokeberries.[1][2] As a bioactive compound, this compound is noted for its antioxidant, antimicrobial, and antitumor properties, making it a compound of interest in nutraceutical and pharmaceutical research.[3]

Accurate quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, efficacy studies, and formulation development. The use of a well-characterized reference standard is essential for achieving reliable and reproducible results in chromatographic analysis. This document provides detailed protocols and data for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Chemical Properties of this compound Reference Standard:

PropertyValue
CAS Number 12798-57-1[2]
Chemical Name Epicatechin-(4β→6)-epicatechin[1][2]
Molecular Formula C₃₀H₂₆O₁₂[1]
Molecular Weight 578.52 g/mol [1][2]
Purity Typically ≥95% (Verify with supplier's Certificate of Analysis)[1]

Handling and Storage of Reference Standard

Proper handling and storage of the this compound reference standard are critical to maintain its integrity and ensure accurate quantification.

  • Storage: The solid standard should be stored in a freezer at temperatures below -18°C in a tightly sealed container, protected from light and moisture.[1]

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as methanol or ethanol. It is recommended to sonicate for better dissolution. Store stock solutions in amber vials at -20°C for short-term use (up to two weeks is generally acceptable) or at -80°C for longer-term storage.

  • Working Solutions: Prepare working standards by diluting the stock solution with the mobile phase just before analysis. Avoid repeated freeze-thaw cycles.

  • Safety: Handle the standard in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, as the toxicological properties may not be fully investigated.[4]

Experimental Protocols

The following sections detail the workflows for sample preparation and analysis using this compound as a reference standard.

General Workflow for Quantification

The overall process involves sample extraction, preparation of calibration standards, chromatographic analysis, and data processing to determine the concentration of this compound in the sample.

G cluster_prep Preparation cluster_analysis Analysis & Data Processing Sample Sample Matrix (e.g., Plant Extract) Extraction Extraction of Analytes Sample->Extraction Cleanup Filtration / SPE Cleanup Extraction->Cleanup Prep_Sample Prepared Sample Cleanup->Prep_Sample HPLC UHPLC-UV or LC-MS/MS Analysis Prep_Sample->HPLC Standard This compound Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards (Calibration Curve) Stock->Working Cal_Stds Calibration Standards Working->Cal_Stds Cal_Stds->HPLC Data Data Acquisition (Chromatograms) HPLC->Data Processing Peak Integration & Calibration Curve Plot Data->Processing Processing->Cal_Stds Quant Quantification of This compound Processing->Quant

Caption: General experimental workflow for quantification.
Protocol 1: Sample Preparation from Solid Matrices (e.g., Plant Material)

  • Homogenization: Weigh and grind the dried plant material (e.g., grape seeds, cocoa powder) to a fine powder.

  • Extraction:

    • Transfer a known amount (e.g., 1 g) of the powdered sample to a conical flask.

    • Add 20 mL of an extraction solvent (e.g., 70% acetone or 70% ethanol in water, optionally with 0.1% formic acid to improve stability).[5]

    • Sonicate the mixture for 20-30 minutes in an ultrasonic bath.

    • Agitate on a shaker at room temperature for 1-2 hours.

  • Separation: Centrifuge the mixture at 4000 x g for 15 minutes.

  • Collection: Decant and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction and combine the supernatants.

  • Solvent Removal: Evaporate the organic solvent (acetone/ethanol) from the combined supernatant using a rotary evaporator at a temperature below 40°C.

  • Reconstitution & Filtration: Reconstitute the remaining aqueous extract in a known volume of the initial mobile phase. Filter the final extract through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial prior to injection.[6]

Protocol 2: Quantification by UHPLC-UV

This method is suitable for routine quality control and when high sample throughput is required.

  • Chromatographic System: A UHPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., Nucleosil® 120-3 C18, 250 × 4.6 mm, 3 µm particle size or equivalent).[7]

  • Mobile Phase:

    • Solvent A: Water with 2% Acetic Acid.[7]

    • Solvent B: Methanol.[7]

  • Gradient Elution: A typical gradient can be adapted from methods used for complex polyphenol mixtures.

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Injection Volume: 10-50 µL.[7]

  • Detection: Monitor at a wavelength of 280 nm.

  • Calibration: Prepare a calibration curve using the this compound reference standard at a minimum of five concentration levels (e.g., 1 to 100 µg/mL). Plot the peak area against the concentration and determine the linearity using the coefficient of determination (R²).

  • Quantification: Inject the prepared sample, identify the this compound peak by comparing its retention time with the standard, and calculate the concentration using the linear regression equation from the calibration curve.

Protocol 3: Quantification by UHPLC-MS/MS

This method provides higher selectivity and sensitivity, which is ideal for complex matrices or trace-level quantification.

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (as in Protocol 2).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Optimize the gradient to ensure separation from isomeric procyanidins (e.g., B2).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40°C.

  • MS/MS Detection: Operate in negative ESI mode. Use Selected Reaction Monitoring (SRM) for quantification.

    • Parent Ion [M-H]⁻: m/z 577.1[8]

    • Quantifier Transition: m/z 577.1 → 407.1[8]

    • Qualifier Transition: m/z 577.1 → 425.1[8]

  • Calibration & Quantification: Follow the same procedure as in the UHPLC-UV method, using the peak area from the quantifier SRM transition for constructing the calibration curve.

Quantitative Data and Method Validation

The following tables summarize typical method validation parameters for the quantification of this compound. These values are essential for ensuring the reliability of the analytical method. Data presented is adapted from a validated UHPLC method for phenolic compounds in apple juices.[9]

Table 1: UHPLC-UV Method Performance

ParameterValue
Linear Range 0.5 - 100 µg/mL
Correlation Coefficient (R²) >0.999
LOD (Limit of Detection) ~0.14 µg/mL
LOQ (Limit of Quantification) ~0.42 µg/mL
Precision (Intra-day RSD%) < 5%
Precision (Inter-day RSD%) < 8%
Recovery (%) 94 - 110%

Table 2: UHPLC-MS/MS Method Performance

ParameterValue
Linear Range 0.01 - 5 µg/mL
Correlation Coefficient (R²) >0.999
LOD (Limit of Detection) ~0.005 µg/mL
LOQ (Limit of Quantification) ~0.015 µg/mL
Precision (Intra-day RSD%) < 6%
Precision (Inter-day RSD%) < 10%
Recovery (%) 91 - 113%

Application: Bioactivity and Signaling Pathways

Procyanidins are known to modulate various cellular signaling pathways. Their antioxidant and anti-inflammatory effects are partly attributed to the inhibition of pathways that promote oxidative stress and inflammation. For instance, procyanidins have been shown to suppress Vascular Endothelial Growth Factor (VEGF) signaling, a pathway implicated in angiogenesis and the pathogenesis of diseases like osteoarthritis and cancer.[10]

G cluster_effects Cellular Effects Procyanidin This compound VEGF VEGF Procyanidin->VEGF Suppresses Expression Phosphorylation VEGFR-2 Phosphorylation Procyanidin->Phosphorylation Inhibits VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to VEGFR2->Phosphorylation Activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Signaling Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Signaling->Cytokines MMPs Matrix Metalloproteinases (MMP-1, MMP-13) Signaling->MMPs Angiogenesis Angiogenesis Signaling->Angiogenesis

Caption: Inhibition of the VEGF signaling pathway by this compound.

This inhibitory action leads to the downregulation of pro-inflammatory cytokines and matrix-degrading enzymes, highlighting a potential mechanism for the therapeutic effects of this compound.[10] The ability to accurately quantify this compound using the methods described herein allows researchers to correlate its concentration with observed biological activity in preclinical and clinical studies.

References

Investigating the Effects of Procyanidin B5 on Enzyme Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B5, a B-type proanthocyanidin dimer consisting of two (−)-epicatechin units linked by a 4β→6 bond, is a naturally occurring flavonoid found in various plants, including grape seeds, cocoa beans, and apples.[1][2][3] Procyanidins, as a class of polyphenols, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. This document provides detailed application notes and protocols for investigating the effects of this compound on the kinetics of key enzymes relevant to skin health and aging: tyrosinase, elastase, collagenase, and hyaluronidase. These enzymes play crucial roles in melanin synthesis, elastin and collagen degradation, and extracellular matrix turnover. Understanding the inhibitory potential and kinetic profile of this compound against these enzymes is valuable for the development of novel therapeutic and cosmeceutical agents.

Data Presentation: Enzyme Inhibition by Procyanidins

While specific kinetic parameters (Km, Vmax, Ki) for this compound are not extensively reported in publicly available literature, the following tables summarize the available inhibitory data for procyanidin extracts and related procyanidin dimers to provide a comparative context for researchers.

Table 1: Tyrosinase Inhibition by Procyanidins

InhibitorSourceEnzyme SourceSubstrateInhibition TypeIC50 Value
Crude Procyanidin ExtractGreen Soybean SeedMushroomL-TyrosineNot specified6.85 ± 0.81 mg/mL[4][5][6]
Procyanidin StandardNot specifiedMushroomL-TyrosineNot specified4.78 ± 0.57 mg/mL[6]
Procyanidin B2Sideroxylon inerme L. (stem bark)MushroomNot specifiedNot specified54% inhibition at 200 µg/mL[6]
Procyanidin-type ProanthocyanidinsAnnona squamosa pericarpMushroomL-DOPACompetitiveNot specified[7]

Table 2: Elastase Inhibition by Procyanidins

InhibitorSourceEnzyme SourceSubstrateInhibition TypeIC50 Value
Procyanidin Dimers, Trimers, Tetramers, and Oligomeric FractionGrape SeedPorcine PancreaticSuc-(Ala)3-p-nitroanilideReversible, CompetitiveInhibition increases with polymerization[8]
Procyanidin B3Grape SeedPorcine PancreaticNot specifiedNot specifiedIC50 = 16µM (for oligomeric fraction)[9]

Table 3: Collagenase Inhibition by Flavonoids (for comparative purposes)

InhibitorSourceEnzyme SourceInhibition TypeIC50 Value
QuercetinNatural FlavonoidClostridium histolyticumNot specified286 µM[10]
Flavonols (general)Natural FlavonoidsClostridium histolyticumStronger inhibitors than flavones/isoflavonesNot specified[11]

Table 4: Hyaluronidase Inhibition by Procyanidins

InhibitorSourceEnzyme SourceInhibition TypeIC50 Value
Procyanidin B3Not specifiedNot specifiedNot specified545 µM[12]
Procyanidin B4Not specifiedNot specifiedNot specified726 µM[12]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for the investigation of this compound.

Tyrosinase Inhibition Assay

This protocol is adapted for a 96-well plate format to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.[7]

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

Procedure:

  • Prepare Solutions:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 100-500 units/mL.

    • Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mg/mL).

    • Prepare a stock solution of this compound in DMSO and then dilute to various concentrations in phosphate buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition by the solvent.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 40 µL of phosphate buffer, 20 µL of this compound solution (at various concentrations), and 20 µL of tyrosinase solution.

    • Control well (No inhibitor): Add 60 µL of phosphate buffer and 20 µL of tyrosinase solution.

    • Blank well (No enzyme): Add 80 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of L-DOPA solution to all wells.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. The formation of dopachrome results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of this compound and the control.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • To determine the inhibition type (e.g., competitive, non-competitive, uncompetitive, or mixed), perform kinetic studies by varying the concentration of L-DOPA at different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or Dixon plots.

Elastase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound against porcine pancreatic elastase (PPE) using N-Succinyl-Ala-Ala-Ala-p-nitroanilide as a substrate.[13][14]

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

  • This compound

  • Tris-HCl Buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate reader

  • DMSO

Procedure:

  • Prepare Solutions:

    • Dissolve PPE in Tris-HCl buffer to a final concentration of 1 U/mL.

    • Prepare a stock solution of SANA in Tris-HCl buffer (e.g., 1.12 mg/mL).

    • Prepare a stock solution of this compound in DMSO and dilute to various concentrations in Tris-HCl buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 50 µL of this compound solution, 90 µL of Tris-HCl buffer, and 10 µL of SANA solution.

    • Control well (No inhibitor): Add 50 µL of Tris-HCl buffer (with the same final concentration of DMSO as the test wells), 90 µL of Tris-HCl buffer, and 10 µL of SANA solution.

    • Blank well (No enzyme): Add 150 µL of Tris-HCl buffer and 10 µL of SANA solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 30 µL of PPE solution to the test and control wells.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes.

  • Measurement: Measure the absorbance at 405 nm. The release of p-nitroaniline results in a yellow color.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC50 value and the type of inhibition through kinetic studies by varying the substrate concentration.

Collagenase Inhibition Assay

This protocol describes the measurement of collagenase inhibition by this compound using the synthetic substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).[12][15]

Materials:

  • Collagenase from Clostridium histolyticum

  • N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)

  • This compound

  • Tricine Buffer (50 mM Tricine, 10 mM CaCl2, 400 mM NaCl, pH 7.5)

  • 96-well UV-compatible microplate reader

  • DMSO

Procedure:

  • Prepare Solutions:

    • Dissolve collagenase in Tricine buffer to a final concentration of 5 units/mL.

    • Prepare a 2 mM stock solution of FALGPA in Tricine buffer.

    • Prepare a stock solution of this compound in DMSO and dilute to various concentrations in Tricine buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 20 µL of this compound solution, 80 µL of Tricine buffer, and 20 µL of collagenase solution.

    • Control well (No inhibitor): Add 20 µL of Tricine buffer (with DMSO), 80 µL of Tricine buffer, and 20 µL of collagenase solution.

    • Blank well (No enzyme): Add 100 µL of Tricine buffer and 20 µL of Tricine buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 40 µL of FALGPA solution to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm kinetically for 20 minutes. The cleavage of FALGPA leads to a decrease in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the curve.

    • Determine the percentage of inhibition, IC50 value, and mode of inhibition as described in the previous protocols.

Hyaluronidase Inhibition Assay

This protocol details a turbidimetric method to assess the inhibitory effect of this compound on hyaluronidase activity.[3][9]

Materials:

  • Hyaluronidase from bovine testes

  • Hyaluronic acid (HA)

  • This compound

  • Acetate Buffer (e.g., 0.1 M with 0.15 M NaCl, pH 3.5)

  • Bovine Serum Albumin (BSA) solution (0.2% w/v in ddH2O)

  • 96-well microplate reader

  • DMSO

Procedure:

  • Prepare Solutions:

    • Dissolve hyaluronidase in acetate buffer to a final concentration of 1% w/v.

    • Prepare a 0.5% w/v solution of hyaluronic acid in deionized water.

    • Prepare a stock solution of this compound in DMSO and dilute to various concentrations in acetate buffer.

  • Assay Setup (in Eppendorf tubes or a deep-well plate):

    • Test tubes: Add 100 µL of acetate buffer, 150 µL of this compound solution, and 50 µL of hyaluronidase solution.

    • Control tube (No inhibitor): Add 100 µL of acetate buffer, 150 µL of acetate buffer (with DMSO), and 50 µL of hyaluronidase solution.

    • Blank tube (No enzyme): Add 150 µL of acetate buffer and 150 µL of acetate buffer.

  • Pre-incubation: Add 100 µL of BSA solution to each tube and incubate for 20 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of hyaluronic acid solution and incubate for 60 minutes at 37°C.

  • Develop Turbidity: Transfer 45 µL from each tube to new tubes containing 10 µL of 0.8 M sodium tetraborate solution. Heat for 3 minutes at 100°C and then cool on ice. Add 300 µL of dimethylaminobenzaldehyde (DMAB) solution and incubate for 20 minutes at 37°C.

  • Measurement: Transfer 200 µL from each tube to a 96-well microplate and measure the absorbance at 586 nm.

  • Data Analysis:

    • The absorbance is inversely proportional to the hyaluronidase activity.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100

    • Determine the IC50 value and perform kinetic studies as needed.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.

Tyrosinase_Signaling_Pathway UVB UVB Radiation Keratinocytes Keratinocytes UVB->Keratinocytes stimulates alphaMSH α-MSH Keratinocytes->alphaMSH releases MC1R MC1R alphaMSH->MC1R binds to AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene binds to promoter Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase expresses Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA hydroxylation Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone oxidation Tyrosinase Melanin Melanin Dopaquinone->Melanin polymerization ProcyanidinB5 This compound ProcyanidinB5->Tyrosinase inhibits

Caption: Tyrosinase signaling pathway in melanogenesis and the inhibitory point of this compound.

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Reagents: Enzyme, Substrate, Buffer, This compound dilutions start->prep_reagents assay_setup Set up Assay in 96-well Plate: Test, Control, and Blank wells prep_reagents->assay_setup pre_incubation Pre-incubate with Inhibitor assay_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction measure Measure Absorbance Change (Kinetic or Endpoint) initiate_reaction->measure data_analysis Data Analysis measure->data_analysis calc_inhibition Calculate % Inhibition data_analysis->calc_inhibition kinetic_studies Perform Kinetic Studies (Vary Substrate Concentration) data_analysis->kinetic_studies determine_ic50 Determine IC50 calc_inhibition->determine_ic50 end End determine_ic50->end determine_inhibition_type Determine Inhibition Type (Lineweaver-Burk/Dixon Plot) kinetic_studies->determine_inhibition_type determine_inhibition_type->end

Caption: General experimental workflow for determining enzyme inhibition by this compound.

ECM_Degradation_Pathway ECM Extracellular Matrix (ECM) Collagen Collagen ECM->Collagen Elastin Elastin ECM->Elastin HyaluronicAcid Hyaluronic Acid ECM->HyaluronicAcid DegradedCollagen Degraded Collagen Fragments Collagen->DegradedCollagen degrades Collagenase DegradedElastin Degraded Elastin Fragments Elastin->DegradedElastin degrades Elastase DegradedHA Degraded Hyaluronic Acid Fragments HyaluronicAcid->DegradedHA degrades Hyaluronidase Collagenase Collagenase Elastase Elastase Hyaluronidase Hyaluronidase SkinAging Skin Aging (Wrinkles, Loss of Elasticity) DegradedCollagen->SkinAging DegradedElastin->SkinAging DegradedHA->SkinAging ProcyanidinB5 This compound ProcyanidinB5->Collagenase inhibits ProcyanidinB5->Elastase inhibits ProcyanidinB5->Hyaluronidase inhibits

Caption: Role of degradative enzymes in the ECM and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Procyanidin B5 in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for working with Procyanidin B5, focusing on the critical challenge of maintaining its stability in cell culture media.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a type of proanthocyanidin, which are complex flavonoids found in many plants.[1] Structurally, it is a dimer, meaning it is formed from two units of epicatechin linked together (epicatechin-(4β→6)-epicatechin).[2][3] this compound is commonly found in foods like cocoa, grape seeds, and apples and is studied for its potential benefits to metabolism, circulation, and the nervous system.[2][3]

Q2: Why is this compound unstable in cell culture media?

Q3: What are the primary factors that affect the stability of this compound?

A3: Several environmental factors can significantly impact the stability of this compound and other polyphenols in solution. These include:

  • pH: Procyanidins are more stable in acidic conditions and degrade more rapidly at neutral or alkaline pH.[6][9]

  • Temperature: Higher temperatures accelerate degradation. While cell culture experiments require 37°C, storage should be at low temperatures (-20°C or -80°C).[11][12]

  • Oxygen: Exposure to atmospheric oxygen promotes oxidative degradation.[7][8]

  • Light: Many polyphenols are light-sensitive and can degrade upon exposure to light.[11][13]

  • Metal Ions: The presence of metal ions in the media can catalyze oxidation reactions.[11][14]

  • Media Components: The complex composition of cell culture media can contribute to degradation. Interestingly, polyphenols are often more stable in human plasma than in DMEM, possibly due to protective interactions with proteins like albumin.[4][14][15]

Q4: How quickly does this compound degrade in cell culture media?

Section 2: Troubleshooting Guide

Q5: My experiment is showing inconsistent results or no biological effect. Could this be a this compound stability issue?

A5: Yes, this is a very common problem. The rapid degradation of this compound in media can mean your cells are exposed to a much lower concentration than intended, or are primarily exposed to its degradation products.

Troubleshooting Steps:

  • Confirm Stability: Perform a stability test of this compound in your specific cell culture medium under your exact experimental conditions (37°C, 5% CO2). (See Protocol 1).

  • Prepare Fresh Solutions: Always prepare the working solution of this compound immediately before adding it to the cells. Do not store it diluted in media.

  • Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the extent of degradation.

  • Use a Positive Control: Include a positive control compound with a known effect to ensure the assay itself is working correctly.

  • Consider Serum Content: The presence of serum proteins may slightly improve stability.[4][15] Compare results from serum-free and serum-containing media if relevant to your experimental design.

Q6: The color of my cell culture medium changes after adding this compound. What does this indicate?

A6: A change in color (e.g., turning yellowish or brownish) is a strong visual indicator of polyphenol oxidation and degradation.[16] This suggests that the compound is breaking down. While this is expected to some degree, a rapid and intense color change indicates poor stability.

Q7: How should I prepare and store this compound to maximize its longevity?

A7: Proper handling is crucial.

  • Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO or ethanol. Store this stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[12] This minimizes freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw one aliquot of the stock solution and dilute it directly into the pre-warmed cell culture medium to the final desired concentration. Use this medium immediately. Do not prepare large batches of this compound-containing medium for later use.

Section 3: Data Presentation and Visualization

Quantitative Data Summary

Table 1: Key Factors Influencing this compound Stability in Aqueous Solutions

FactorCondition Leading to InstabilityCondition Promoting StabilityRationale
pH Neutral to Alkaline (e.g., pH 7.4)AcidicThe molecular structure of procyanidins is prone to oxidative degradation under alkaline conditions.[6][8][9]
Temperature High (e.g., 37°C or above)Low (e.g., 4°C, -20°C, -80°C)Heat accelerates the rate of chemical degradation reactions.[11][17]
Light Exposure to UV or ambient lightStorage in the darkLight provides the energy to initiate photolytic degradation.[11][13]
Oxygen Presence of atmospheric oxygenDegassed solutions, minimal headspaceOxygen is a key reactant in the oxidative breakdown of polyphenols.[7][8]
Metal Ions Presence of ions like Fe³⁺, Cu²⁺Use of chelators (e.g., EDTA)Metal ions can act as catalysts for oxidation reactions.[11][14]
Media Matrix Simple buffer or cell media (DMEM)Protein-rich solutions (e.g., plasma)Proteins may form protective complexes with polyphenols, enhancing their stability.[4][15]

Table 2: Reported Stability of Procyanidins in Cell Culture Media at 37°C

ProcyanidinMediumReported Stability MetricReference
This compound Cell Culture Medium~60% degraded after 2 hours[6]
Proanthocyanidin A2 DMEMHalf-life (t½) < 15 minutes[9]

Diagrams and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment Day cluster_validation Crucial Validation Step prep_stock Prepare High-Concentration Stock Solution (in DMSO) store_stock Aliquot and Store Stock at -80°C, Protected from Light prep_stock->store_stock thaw Thaw Single Aliquot store_stock->thaw dilute Dilute Stock into Media (Prepare Fresh) thaw->dilute treat Treat Cells Immediately dilute->treat stability_test Stability Known? dilute->stability_test analyze Downstream Analysis (Viability, Western Blot, etc.) treat->analyze stability_test->treat Yes perform_test Protocol 1: Perform Stability Test (HPLC Analysis) stability_test->perform_test No

Caption: Experimental workflow for using this compound in cell culture.

signaling_pathways compound Procyanidins (e.g., this compound) pi3k PI3K compound->pi3k inhibits mapk MAPK (ERK1/2) compound->mapk inhibits ikb IκB compound->ikb inhibits degradation akt Akt pi3k->akt mtor mTOR akt->mtor runx2 RUNX2 mapk->runx2 nfkB NF-κB degradation ikb->degradation inflammation Inflammatory Gene Expression nfkB->inflammation degradation->nfkB release

Caption: Key signaling pathways modulated by procyanidins.

Section 4: Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

Objective: To determine the degradation rate and half-life of this compound in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound powder

  • DMSO (or other suitable solvent)

  • Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., FBS, antibiotics)

  • 37°C incubator with CO₂ supply

  • Sterile microcentrifuge tubes

  • HPLC system with a C18 column and UV detector

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Warm the complete cell culture medium to 37°C. Add the this compound stock solution to the medium to achieve a final concentration of 50 µM (or your typical experimental concentration). Mix thoroughly by inverting. This is your T=0 sample.

  • Incubation: Place the tube of this compound-containing medium in a 37°C incubator.

  • Time-Course Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot (e.g., 200 µL) of the medium.

  • Sample Storage: Immediately place the collected aliquots in a freezer at -80°C to halt any further degradation until all samples are collected and ready for analysis.

  • HPLC Analysis:

    • Thaw all samples simultaneously.

    • Analyze the concentration of the parent this compound peak in each sample using a validated reverse-phase HPLC method. A mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is common.

    • Monitor the absorbance at a relevant wavelength (e.g., 280 nm).

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t½), which is the time it takes for the initial concentration to decrease by 50%.

Protocol 2: General Protocol for Cell Treatment with this compound

Objective: To treat cultured cells with this compound while minimizing the impact of its instability.

Materials:

  • Cultured cells (adherent or suspension)

  • Standard cell culture dishes, plates, or flasks

  • Complete cell culture medium

  • This compound stock solution (see Protocol 1)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Seed cells at the desired density and allow them to adhere or recover overnight under standard culture conditions.

  • Prepare Treatment Medium: Just prior to treating the cells, warm the required volume of complete cell culture medium to 37°C.

  • Dilute this compound: Thaw an aliquot of the this compound stock solution. Dilute it directly into the pre-warmed medium to achieve the final target concentration(s). Mix well. Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO).

  • Cell Treatment:

    • For adherent cells, remove the old medium, wash once with PBS if necessary, and add the freshly prepared this compound-containing medium or vehicle control medium.

    • For suspension cells, centrifuge the cells, remove the supernatant, and resuspend them in the freshly prepared treatment or control medium.

  • Incubation: Return the cells to the incubator for the desired treatment period. Be mindful that the effective concentration of this compound will decrease over time.

  • Downstream Processing: After the incubation period, harvest the cells or supernatant for your intended downstream analysis (e.g., cell viability assay, protein extraction for Western blotting, RNA isolation for qPCR).

References

Technical Support Center: Overcoming Low Oral Bioavailability of Procyanidin B5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Procyanidin B5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability low?

This compound is a B-type proanthocyanidin dimer composed of two (-)-epicatechin units linked by a 4β→6 bond. It is naturally found in foods like cocoa, grape seeds, and apples.[1] Its low oral bioavailability is attributed to several factors:

  • Poor Stability: this compound is susceptible to degradation in the gastrointestinal (GI) tract's varying pH environments.

  • Limited Permeability: Due to its molecular size and structure, it has poor permeability across the intestinal epithelium.[2]

  • Metabolism: It is extensively metabolized by gut microbiota into smaller phenolic compounds, which are then absorbed.[2]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

The main approaches focus on protecting this compound from degradation in the GI tract and improving its absorption. These include:

  • Nanoencapsulation: Encapsulating this compound in nanoparticles such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can protect it from the harsh GI environment and facilitate its transport across the intestinal barrier.[3][4][5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions in the GI tract, enhancing the solubilization and absorption of poorly water-soluble compounds like this compound.

  • Permeation Enhancers: Co-administration with substances that can reversibly increase the permeability of the intestinal epithelium.

Q3: How do nanoformulations improve the bioavailability of this compound?

Nanoformulations enhance bioavailability through several mechanisms:

  • Protection: The nanoparticle shell protects the encapsulated this compound from enzymatic and pH-dependent degradation in the stomach and intestine.

  • Increased Surface Area: The small size of nanoparticles provides a larger surface area for absorption.

  • Enhanced Permeability and Retention (EPR) Effect: In certain applications, nanoparticles can take advantage of the EPR effect for targeted delivery.

  • Mucoadhesion: Some nanoparticle coatings can adhere to the mucus layer of the intestine, increasing the residence time and opportunity for absorption.

Q4: What are the key signaling pathways modulated by this compound, and how does enhanced bioavailability affect them?

This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. Enhanced bioavailability is expected to potentiate these effects. Key pathways include:

  • MAPK/ERK Pathway: This pathway is crucial in regulating cell growth and differentiation. Procyanidins have been shown to inhibit this pathway in cancer cells, and enhanced delivery of this compound could lead to more potent inhibition.[6][7][8]

  • PI3K/Akt/mTOR Pathway: This is a critical pathway in cell survival and proliferation. Flavonoids, including procyanidins, can inhibit this pathway, and improved bioavailability would likely result in stronger anti-proliferative effects.[9][10][11][12][13]

Troubleshooting Guides

Problem: Low or inconsistent results in in vitro cell-based assays with this compound.

Possible Cause Troubleshooting Step
Degradation of this compound in cell culture medium. Prepare fresh stock solutions of this compound for each experiment. Protect solutions from light and heat. Consider using a stabilized formulation if available.
Low cellular uptake. Evaluate cellular uptake using fluorescently labeled this compound or a nanoformulation. Consider using a permeabilizing agent (with appropriate controls) to facilitate entry.
Metabolism by cells. Analyze cell lysates and culture medium for metabolites of this compound using techniques like HPLC or LC-MS.

Problem: High variability in animal pharmacokinetic studies.

Possible Cause Troubleshooting Step
Inconsistent dosing. Ensure accurate and consistent oral gavage technique. For nanoformulations, ensure homogeneity of the suspension before each administration.
Food effects. Standardize the fasting and feeding schedule of the animals, as food can significantly impact the absorption of procyanidins.
Coprophagy. House animals in metabolic cages to prevent coprophagy, which can lead to reabsorption of metabolites.
Inter-individual differences in gut microbiota. Characterize the gut microbiota of the study animals, as it plays a significant role in procyanidin metabolism.

Data Presentation

The following tables summarize quantitative data on the improvement of procyanidin bioavailability using different delivery systems. Note: Data specifically for this compound is limited; therefore, data for procyanidin mixtures and related compounds are included as a reference.

Table 1: Improvement of Procyanidin Bioaccessibility with Liposomal Formulation

Procyanidin FractionFold Increase in Bioaccessibility (Liposomal vs. Non-encapsulated)
Dimer4.5
Trimer2.1
Tetramer9.3
(Data from a study on cocoa procyanidin extract)[14]

Table 2: Pharmacokinetic Parameters of Resveratrol in Solid Lipid Nanoparticles (SLNs) vs. Suspension in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Resveratrol Suspension152.3 ± 21.80.5487.6 ± 65.4100
Resveratrol SLNs876.5 ± 98.22.03918.4 ± 432.1803.5
(Data from a study on resveratrol, a related polyphenol)[3]

Table 3: Characteristics of a Galangin Self-Microemulsifying Drug Delivery System (SMEDDS)

ParameterValue
Average Particle Size21.33 ± 0.62 nm
Polydispersity Index (PDI)0.096 ± 0.003
Zeta Potential-4.09 ± 0.11 mV
Encapsulation Efficiency96.74 ± 0.25%
Cumulative Release (in artificial intestinal fluid)84.14 ± 3.10%
(Data from a study on Galangin, a flavonoid)[15]

Experimental Protocols

In Vitro Digestion Model for this compound Bioaccessibility

This protocol simulates the digestion process in the mouth, stomach, and small intestine to assess the bioaccessibility of this compound from a given formulation.

Materials:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with pancreatin and bile salts

  • This compound formulation

  • pH meter, incubator, centrifuge

Procedure:

  • Oral Phase: Mix the this compound formulation with SSF and incubate at 37°C for 5-10 minutes with gentle agitation.

  • Gastric Phase: Adjust the pH of the oral digest to 2.0 with HCl. Add SGF containing pepsin and incubate at 37°C for 2 hours with continuous mixing.

  • Intestinal Phase: Adjust the pH of the gastric digest to 7.0 with NaHCO₃. Add SIF containing pancreatin and bile salts. Incubate at 37°C for 2 hours with continuous mixing.

  • Sample Analysis: After the intestinal phase, centrifuge the sample to separate the soluble (micellar) fraction from the insoluble residue. Analyze the concentration of this compound in the soluble fraction using HPLC or LC-MS to determine its bioaccessibility.

Caco-2 Cell Permeability Assay

This assay assesses the transport of this compound across a monolayer of human intestinal Caco-2 cells, which mimics the intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound formulation

  • TEER meter

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days until a differentiated monolayer is formed.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the this compound formulation to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using HPLC or LC-MS to determine the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound after oral administration.

Materials:

  • Sprague-Dawley or Wistar rats

  • This compound formulation and a control (free this compound)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge, analytical instruments (LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting: Acclimate rats to the housing conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Dosing: Administer the this compound formulation or control to the rats via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound and its metabolites from the plasma and analyze the concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to evaluate the bioavailability.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_analysis Data Analysis digestion In Vitro Digestion Model caco2 Caco-2 Permeability Assay digestion->caco2 Bioaccessible Fraction pk_study Pharmacokinetic Study (Rats) caco2->pk_study Informed Dosing Strategy bioavailability Determine Bioavailability (Cmax, Tmax, AUC) pk_study->bioavailability formulation This compound Formulation (e.g., Liposomes, SLNs) formulation->digestion Simulated Digestion

Caption: Experimental workflow for evaluating this compound bioavailability.

signaling_pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Procyanidin_B5 Enhanced Bioavailability This compound Procyanidin_B5->MEK Inhibits Procyanidin_B5->Akt Inhibits

Caption: Modulation of MAPK/ERK and PI3K/Akt/mTOR pathways by this compound.

References

Technical Support Center: Procyanidin B5 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Procyanidin B5, a B-type proanthocyanidin dimer. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems, particularly peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a dimer of (-)-epicatechin linked by a C4→C6 bond.[1][2] As a polyphenolic compound with multiple hydroxyl groups, it is prone to secondary interactions with the stationary phase in HPLC, leading to poor peak shapes, particularly tailing.[3] Its structural complexity and the presence of isomers can further complicate chromatographic separation.[4]

Q2: What are the most common causes of this compound peak tailing in reverse-phase HPLC?

The most frequent causes of peak tailing for this compound and other polyphenols in reverse-phase HPLC include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, causing peak tailing.[5]

  • Mobile Phase pH: A mobile phase pH that is not optimal can lead to the ionization of the phenolic hydroxyl groups of this compound, increasing its interaction with the stationary phase and causing tailing.

  • Metal Contamination: Procyanidins can chelate metal ions.[3][6] If the HPLC system (e.g., frits, tubing, or the stationary phase itself) has metal contaminants, these can interact with this compound and contribute to peak tailing.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and poor peak shapes.

Q3: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for this compound analysis?

Yes, HILIC is a viable alternative for the analysis of procyanidins. It separates compounds based on their polarity and can be effective for separating procyanidin oligomers by their degree of polymerization.[8] However, HILIC methods can also present challenges such as long equilibration times and sensitivity to the water content in the mobile phase and sample solvent.[9][10]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Diagram: Troubleshooting Workflow for this compound Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide Issue Suspected check_all_peaks->system_issue Yes specific_issue Analyte-Specific Issue Suspected check_all_peaks->specific_issue No check_column Inspect Column (voids, contamination) system_issue->check_column mobile_phase_opt Optimize Mobile Phase specific_issue->mobile_phase_opt replace_column Replace Column check_column->replace_column Void/Contamination Found check_connections Check Connections & Tubing (extra-column volume) check_column->check_connections Column OK good_peak Good Peak Shape Achieved replace_column->good_peak check_connections->specific_issue Connections OK optimize_connections Optimize Connections (shorter, narrower tubing) check_connections->optimize_connections Issue Found optimize_connections->good_peak adjust_ph Adjust pH (add acid, e.g., 0.1% Formic Acid) mobile_phase_opt->adjust_ph add_chelator Consider adding a chelating agent (e.g., EDTA) to sample adjust_ph->add_chelator sample_prep_opt Optimize Sample Preparation add_chelator->sample_prep_opt dilute_sample Dilute Sample (check for overload) sample_prep_opt->dilute_sample match_solvent Match Sample Solvent to Mobile Phase dilute_sample->match_solvent match_solvent->good_peak

Caption: A logical workflow for troubleshooting this compound peak tailing in HPLC.

Step-by-Step Troubleshooting

1. Evaluate the Scope of the Tailing:

  • Observation: Are all peaks in the chromatogram tailing, or only the this compound peak?

  • Indication: If all peaks are tailing, it suggests a system-wide issue such as a column void, extra-column volume, or a problem with the mobile phase preparation. If only the this compound peak (and structurally similar compounds) are tailing, it points to a specific chemical interaction between the analyte and the stationary phase.

2. Address System-Wide Issues:

  • Check for Column Voids: A void at the head of the column can cause band broadening and tailing. This can be caused by pressure shocks or improper column handling.

    • Action: Visually inspect the column inlet if possible. If a void is suspected, replacing the column is the most reliable solution.

  • Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.

    • Action: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volumes.

3. Address Analyte-Specific Issues:

  • Optimize Mobile Phase pH: The phenolic hydroxyl groups of this compound can ionize at higher pH, leading to strong interactions with residual silanols.

    • Action: Acidify the mobile phase. The addition of 0.1% to 2% formic acid or acetic acid to the aqueous mobile phase is a common and effective strategy to suppress the ionization of both the procyanidin and the silanol groups, thereby reducing peak tailing.[11][12]

  • Mitigate Metal Chelation: this compound can chelate metal ions, which may be present in the sample matrix or leached from the HPLC system.

    • Action: If metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA to the sample. Using a bio-inert HPLC system can also prevent this issue.

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.

    • Action: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.

  • Match Sample Solvent to Mobile Phase: Dissolving the sample in a solvent that is much stronger than the initial mobile phase (e.g., 100% methanol or acetonitrile in a highly aqueous mobile phase) can cause peak distortion.

    • Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Quantitative Data: HPLC Parameters for Procyanidin Analysis

The following tables summarize typical HPLC conditions that have been successfully used for the analysis of procyanidins, including this compound. These can serve as a starting point for method development and troubleshooting.

Table 1: Reverse-Phase HPLC Methods for Procyanidin Analysis

ParameterMethod 1Method 2
Column Kinetex® C18 (250 mm × 4.6 mm, 5 µm)[12]Zorbax SB-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 2% formic acid[12]0.2% v/v aqueous acetic acid
Mobile Phase B Water/Acetonitrile (49.75:49.75 v/v) with 0.5% formic acid[12]Acetonitrile/Methanol/Water/Acetic Acid (4:1:4:1 v/v/v/v)
Gradient 0-2 min, 10% B; 2-50 min, 10-55% B; 50-60 min, 55-95% B[12]0 min, 10% B; 30 min, 15% B; 40 min, 20% B; 50 min, 33% B; 55 min, 10% B
Flow Rate 1.0 mL/min[12]1.0 mL/min
Column Temp. 30 °C[12]25 °C
Detection Fluorescence (Ex: 272 nm, Em: 312 nm)[13]DAD
Injection Vol. 20 µL[12]Not specified

Table 2: HILIC Method for Procyanidin Analysis

ParameterMethod 3
Column X5H HILIC (250 mm × 4.6 mm, 5.0 μm)[14]
Mobile Phase A Acetic acid/Acetonitrile (0.1/99.9, v/v)[14]
Mobile Phase B Acetic acid/Water/Methanol (0.1/3/96.9, v/v/v)[14]
Gradient 0-3 min, 7% B; 3-15 min, 7-23% B; 15-70 min, 23-65% B; 70-85 min, 65-100% B; 85-87 min, 100-7% B; 87-102 min, 7% B[14]
Flow Rate 0.5 mL/min[14]
Column Temp. Not specified
Detection QTOF-MS
Injection Vol. Not specified

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material (e.g., Apple Juice)

This protocol is adapted from the Japanese Agricultural Standard (JAS 0024) for the analysis of procyanidins in apple juice.[15]

Diagram: Sample Preparation Workflow

Sample_Prep_Workflow start Start: 2 mL Apple Juice add_ascorbic Add 0.1 mL of 50 g/L Ascorbic Acid Solution start->add_ascorbic add_acetic Add 0.05 mL of Acetic Acid add_ascorbic->add_acetic add_acetone Add 7 mL of Acetone add_acetic->add_acetone add_water Add Water to 10 mL add_acetone->add_water shake Shake Well add_water->shake filter Filter (0.45 µm) shake->filter inject Inject into HPLC filter->inject

Caption: A streamlined workflow for preparing apple juice samples for procyanidin analysis.

Methodology:

  • Pipette 2 mL of apple juice into a 10 mL volumetric flask.

  • Add 0.1 mL of a 50 g/L ascorbic acid solution. This helps to prevent oxidation of the procyanidins.

  • Add 0.05 mL of acetic acid.

  • Add 7 mL of acetone.

  • Bring the volume to 10 mL with water.

  • Shake the flask vigorously to ensure thorough mixing.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Protocol 2: Reverse-Phase HPLC Analysis of this compound

This protocol provides a general procedure for setting up and running a reverse-phase HPLC analysis for this compound.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Degas the solution.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade acetonitrile. Degas the solution.

  • HPLC System Setup:

    • Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the detector wavelength to 280 nm for UV detection or use fluorescence detection with excitation at 272 nm and emission at 312 nm for higher sensitivity.[13]

  • Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Gradient Elution:

    • Inject 10-20 µL of the prepared sample.

    • Run a suitable gradient program to elute the procyanidins. A typical gradient might start with a low percentage of organic solvent and gradually increase to elute the more retained compounds.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard.

    • Assess the peak shape. If tailing is observed, refer to the troubleshooting guide.

References

Technical Support Center: Optimization of Procyanidin B5 Extraction from Cocoa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the extraction of Procyanidin B5 and other procyanidins from cocoa. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for maximizing procyanidin yield?

A1: For the highest yield of procyanidins, it is recommended to use unfermented or under-fermented, unroasted cocoa beans.[1][2] Post-harvest processes such as fermentation, drying, and roasting significantly reduce the content of polyphenols, including this compound.[3][4][5] Specifically, fermentation and drying can lead to a substantial degradation of epicatechin, a building block of procyanidins.[5] The alkalization process, also known as Dutching, dramatically decreases procyanidin content and antioxidant capacity.[6][7]

Q2: Which solvent system is most effective for extracting procyanidins from cocoa?

A2: The choice of solvent is critical and depends on the specific goals of the extraction. Generally, aqueous organic solvents are most effective.

  • Aqueous Acetone: A mixture of 70% acetone, 29.5% water, and 0.5% acetic acid is a widely used and highly effective solvent system.[8][9] Studies have shown that 70% acetone is optimal for extracting total procyanidins, particularly low molecular weight oligomers.[1]

  • Aqueous Ethanol/Methanol: Ethanol and methanol are also effective solvents.[8] For Microwave-Assisted Extraction (MAE), optimal conditions were found to be 73% methanol at 67°C.[10][11] For total procyanidin extraction, 70% methanol is considered optimal.[1]

  • Water: While aqueous extraction is possible and may be relevant for physiological conditions, it generally results in lower yields compared to organic solvent mixtures.[12]

Q3: Is it necessary to defat the cocoa beans before extraction?

A3: Yes, defatting the cocoa material is a crucial pre-treatment step. Cocoa beans contain a high percentage of fat (cocoa butter), which can interfere with the extraction of polar compounds like procyanidins. Hexane or petroleum ether are commonly used for defatting.[2][13][14] Mechanically defatting cocoa powder has been shown to improve the total polyphenol and procyanidin content compared to extractions from non-defatted powder.[13]

Q4: What are the advantages of using advanced extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE)?

A4: MAE and UAE offer several advantages over traditional solvent extraction methods. They can significantly reduce extraction time and solvent consumption while achieving comparable or even superior yields.[15] For instance, one study found the optimal MAE conditions for procyanidin extraction to be 56 minutes.[10][11] Pressurized Hot Water Extraction (PHWE) has also been shown to dramatically increase total polyphenol yield compared to UAE, particularly for procyanidins in nibs and beans.[3][13]

Q5: How does extraction temperature affect the yield of this compound?

A5: Extraction temperature is a significant factor. It can be varied from 0°C up to the boiling point of the solvent used.[8] Higher temperatures can improve extraction efficiency; for example, MAE optimization found the best temperature to be 67°C.[10][11] However, excessively high temperatures (e.g., above 140°C during roasting) can lead to the degradation of procyanidins.[2]

Troubleshooting Guide

Issue 1: Low this compound Yield

  • Question: My extraction resulted in a very low yield of this compound. What could be the cause?

  • Answer: Several factors could contribute to low yields. Consider the following:

    • Starting Material: Were the cocoa beans fermented or roasted? These processes are known to significantly decrease procyanidin content.[3][4][5] Using unfermented, unroasted beans is optimal.[2]

    • Defatting Process: Incomplete defatting can hinder the solvent's access to the procyanidins. Ensure a thorough defatting step, for instance, by using hexane until the solvent runs clear.[9]

    • Solvent Choice & Concentration: The polarity of the solvent system is crucial. Pure solvents are often less effective than their aqueous counterparts. For acetone and methanol, a concentration of around 70% is often optimal.[1]

    • Particle Size: Ensure the cocoa material is finely ground (<100 μm) to maximize the surface area available for extraction.[2][14]

    • Extraction Parameters: Review your extraction time and temperature. For conventional methods, sonication for 5-10 minutes at 50°C can be effective.[8] For advanced methods like MAE, parameters must be carefully optimized.[10][11]

Issue 2: High Levels of Theobromine and Caffeine in the Extract

  • Question: My procyanidin extract is contaminated with high levels of methylxanthines (theobromine, caffeine). How can I reduce this?

  • Answer: The co-extraction of these alkaloids is a common issue.

    • Solvent Selection: The choice of solvent can influence theobromine solubility. Isopropanol at low temperatures can be used if the theobromine is to be discarded. If recovery of theobromine is desired, ethanol at 50-70°C is more suitable.[8]

    • Purification Steps: After the initial extraction, further purification is necessary. Techniques like solid-phase extraction (SPE) or fractionation using Sephadex LH-20 gel permeation chromatography can effectively separate procyanidins from alkaloids.[14][16][17]

Issue 3: Poor Solubility of the Final Dried Extract

  • Question: My dried cocoa extract is difficult to redissolve for analysis. What solvent should I use?

  • Answer: The solubility of procyanidin extracts can be challenging, especially for higher oligomers. The solvent system used for the initial extraction is often a good starting point. A common solvent for dissolving crude cocoa extract for HPLC analysis is a mixture of acetone, water, and acetic acid (e.g., 70:29.5:0.5, v/v/v).[16] For certain HPLC methods, dissolving the sample in the mobile phase may also be effective.[16]

Experimental Protocols & Workflows

A generalized workflow for the extraction and analysis of procyanidins from cocoa beans is presented below.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis A Raw Cocoa Beans B Optional: Fermentation & Drying A->B Processing C Grinding (<100 µm) A->C Unfermented Route B->C D Defatting (n-Hexane) C->D E Solid-Liquid Extraction (e.g., 70% Acetone, 50°C) D->E F Centrifugation (3000 x G, 15 min) E->F G Collect Supernatant F->G H Solvent Evaporation G->H I Crude Extract H->I J Fractionation (Optional) (e.g., Sephadex LH-20) I->J K HPLC-MS/FLD Analysis I->K Direct Analysis J->K L Quantified this compound K->L

Caption: General experimental workflow for cocoa procyanidin extraction.

Protocol 1: Conventional Solvent Extraction of Procyanidins

This protocol is based on methodologies for achieving a high yield of total procyanidins.[8][9]

  • Defatting: Weigh 10 grams of finely ground, unfermented cocoa powder. Add 100 mL of n-hexane and stir for 1 hour at room temperature. Centrifuge at 3000 x G for 10 minutes and discard the supernatant. Repeat this step three times. Air-dry the defatted cocoa powder in a fume hood.

  • Extraction: Prepare the extraction solvent: 70% acetone, 29.5% water, and 0.5% acetic acid (v/v/v). Add 100 mL of this solvent to the 10 grams of defatted cocoa powder.

  • Sonication: Place the slurry in an ultrasonic bath and sonicate for 10 minutes at 50°C.[8]

  • Separation: Centrifuge the slurry at 3000 x G for 15 minutes at 4°C.[8]

  • Filtration: Carefully decant the supernatant and pass it through glass wool or a 0.45 µm filter to remove any remaining solids.[8][9]

  • Solvent Removal: The solvent can be removed using a rotary evaporator under reduced pressure to yield the crude procyanidin extract.

  • Analysis: The crude extract can be redissolved in an appropriate solvent for quantification by HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE) - Optimized Conditions

This protocol summarizes the optimal conditions identified by response surface methodology for MAE.[10][11]

  • Sample Preparation: Use defatted cocoa powder as described in Protocol 1.

  • Extraction Parameters:

    • Solvent: 73% aqueous methanol.

    • Temperature: 67°C.

    • Time: 56 minutes.

  • Procedure: Combine the defatted cocoa powder with the solvent in a vessel suitable for microwave extraction. Run the extraction program using the parameters above.

  • Post-Extraction: After extraction, centrifuge and filter the mixture as described in Protocol 1 to obtain the liquid extract for analysis.

Factors Influencing Procyanidin Extraction Yield

The efficiency of the extraction is a multifactorial process. The diagram below illustrates the key parameters that researchers must control to optimize their yield.

G cluster_material Starting Material cluster_solvent Solvent System cluster_process Process Parameters Yield This compound Yield Bean_Processing Bean Processing (Fermentation, Roasting) Bean_Processing->Yield Genetics Cocoa Variety (Genetics) Genetics->Yield Particle_Size Particle Size Particle_Size->Yield Solvent_Type Solvent Type (Acetone, Ethanol, etc.) Solvent_Type->Yield Water_Content Water Content (%) Water_Content->Yield pH pH (Acidification) pH->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Solid_Liquid_Ratio Solid-to-Liquid Ratio Solid_Liquid_Ratio->Yield Method Extraction Method (UAE, MAE, Conventional) Method->Yield

Caption: Key factors influencing the yield of procyanidin extraction.

Data Presentation: Comparative Tables

Table 1: Comparison of Different Solvents on Procyanidin Extraction Yield

This table compares the effectiveness of different aqueous organic solvents for extracting total procyanidins from fat-free cocoa powder. Data is adapted from a study optimizing extraction parameters.[1]

Solvent SystemConcentration (%)Total Procyanidin Yield (mg/g fat-free cocoa)Optimal For
Aqueous Acetone 70%46.8Low molecular weight oligomers (
80%-Higher molecular weight oligomers (pentamer-decamer)
Aqueous Methanol 70%36.8Monomer through trimer
90%-Trimer through hexamer
100%-Oligomers > heptamer
Aqueous DMSO 70%56.3Higher molecular weight oligomers
80%-Low molecular weight oligomers

Note: A '-' indicates the value was not the optimal yield reported in the study for total procyanidins.

Table 2: Impact of Extraction Method on Procyanidin B2 Yield

This table compares advanced and conventional extraction methods for Procyanidin B2 from unfermented cocoa, using water as the solvent in the optimized methods. Data is from a study using response surface methodology.[18]

Extraction MethodKey ParametersProcyanidin B2 Yield (mg/g cocoa)
Oil-Bath-Assisted Extraction (OBAE) 1:16 cocoa:water ratio, 48 min, 115°C8.90
Microwave-Assisted Extraction (MAE) 1:16 cocoa:water ratio, 13 min, 115°C7.64
Conventional Methanol Extraction 70% Methanol (Control)7.07

References

Navigating the Challenges of Procyanidin B5 Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin B5, a key bioactive compound found in various plant-based foods and botanicals, holds significant promise in pharmaceutical and nutraceutical applications. However, its inherent instability during sample preparation presents a considerable hurdle for accurate quantification and analysis. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate this compound degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation from several factors, including:

  • pH: Procyanidins are generally more stable in acidic environments. Alkaline or even neutral conditions can lead to oxidative degradation.[1][2][3]

  • Temperature: Elevated temperatures significantly accelerate the degradation of procyanidins.[1][4]

  • Light: Exposure to light, particularly UV light, can contribute to the degradation of these light-sensitive compounds.

  • Oxygen: The presence of oxygen can lead to oxidative reactions, causing the breakdown of this compound.

  • Enzymatic Activity: Polyphenol oxidases (PPOs), naturally present in plant matrices, can cause enzymatic browning and degradation of procyanidins if not properly inactivated.

  • Matrix Effects: Interactions with other components in the sample matrix, such as proteins and carbohydrates, can influence the stability and extraction efficiency of this compound.

Q2: What are the initial signs of this compound degradation in my sample?

A2: Visual cues can sometimes indicate degradation, such as a change in the color of your extract, often turning brownish. However, the most reliable indicators are analytical. During HPLC analysis, you may observe a decrease in the peak area of this compound, the appearance of new, unidentified peaks corresponding to degradation products, and a general broadening of peaks.

Q3: Which solvents are recommended for extracting this compound to minimize degradation?

A3: The choice of extraction solvent is critical. Generally, aqueous mixtures of organic solvents are most effective.

  • Aqueous Acetone (e.g., 70-80% acetone in water): Often considered the most efficient solvent for extracting procyanidins.

  • Aqueous Methanol or Ethanol: Also widely used and effective.

  • Acidification: The addition of a small amount of acid, such as formic acid or acetic acid (e.g., 0.1-1%), to the extraction solvent is highly recommended to maintain a low pH and improve the stability of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low Recovery of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Extraction - Ensure the plant material is finely ground to maximize surface area for extraction. - Optimize the solvent-to-solid ratio; a higher volume of solvent may be needed. - Increase the extraction time or perform multiple extraction cycles. - Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency.
Degradation during Extraction - Perform extraction at low temperatures (e.g., 4°C or on ice). - Use acidified extraction solvents (e.g., with 0.1% formic acid). - Work quickly and minimize the exposure of the sample to light and air. - Consider adding an antioxidant, such as ascorbic acid, to the extraction solvent.
Loss during Solvent Evaporation - If a concentration step is necessary, use a rotary evaporator at a low temperature (e.g., <40°C). - Avoid complete dryness, as this can lead to irreversible adsorption to the flask. Reconstitute the sample in a suitable solvent immediately after evaporation.
Poor Performance in Solid-Phase Extraction (SPE) - Analyte not binding to the sorbent: Ensure the sample is loaded in a weak solvent and that the sorbent is properly conditioned and equilibrated. The pH of the sample may need adjustment to promote retention.[5][6][7] - Analyte eluting during the wash step: The wash solvent may be too strong. Reduce its elution strength.[6][7] - Analyte irreversibly bound to the sorbent: The elution solvent may be too weak. Increase its strength or try a different solvent. Ensure the elution volume is sufficient.[5][6][7]
Issue 2: Inconsistent and Irreproducible Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Sample Heterogeneity - Ensure the starting plant material is thoroughly homogenized before taking a subsample for extraction.
Variability in Sample Preparation Steps - Standardize all steps of the protocol, including extraction time, temperature, and solvent volumes. - Use precise measurements for all reagents. - Ensure consistent timing for each step across all samples.
Instrumental Variability - Regularly check the performance of your analytical instruments (e.g., HPLC system) with standards. - Ensure the autosampler is functioning correctly and maintaining a consistent injection volume.
Matrix Effects in the Final Extract - If analyzing by mass spectrometry, matrix components can cause ion suppression or enhancement. - Improve the sample cleanup process (e.g., by optimizing the SPE protocol) to remove interfering compounds.

Experimental Protocols

Protocol 1: Extraction of this compound from Cocoa Beans

This protocol provides a general guideline for extracting this compound from a common source.

  • Sample Preparation:

    • Freeze-dry fresh cocoa beans to remove water.

    • Grind the dried beans into a fine powder using a laboratory mill.

    • To remove fats, perform a defatting step by suspending the powder in hexane (e.g., 1:5 w/v) and stirring for 1-2 hours at room temperature. Centrifuge and discard the hexane supernatant. Repeat this step 2-3 times. Air-dry the defatted powder.[8][9]

  • Extraction:

    • Weigh the defatted cocoa powder.

    • Add an extraction solvent of 80% acetone in water containing 0.1% formic acid at a ratio of 1:10 (w/v).

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature, ensuring the temperature does not rise significantly.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants from all three extractions.

  • Solvent Removal and Reconstitution:

    • Evaporate the acetone from the pooled supernatant using a rotary evaporator at a temperature below 40°C.

    • Freeze-dry the remaining aqueous solution to obtain a crude procyanidin extract.

    • Store the dried extract at -20°C or lower until analysis.

    • Before HPLC analysis, dissolve a known amount of the extract in the mobile phase starting condition.

Protocol 2: HPLC Analysis of this compound

This is a representative HPLC method for the quantification of this compound.

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the procyanidins. An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-30 min: 10-40% B (linear gradient)

    • 30-35 min: 40-90% B (linear gradient)

    • 35-40 min: 90% B (isocratic)

    • 40-45 min: 90-10% B (linear gradient)

    • 45-50 min: 10% B (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 280 nm or fluorescence detection (Excitation: 276 nm, Emission: 316 nm) for higher sensitivity and selectivity.[10]

  • Injection Volume: 10-20 µL.

  • Quantification: Use an external standard of purified this compound to create a calibration curve for accurate quantification.

Visualizing Key Processes

To aid in understanding the critical steps and factors influencing this compound stability, the following diagrams illustrate the experimental workflow and the logical relationships in troubleshooting.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Grinding Grinding of Plant Material Defatting Defatting (if necessary) Grinding->Defatting Extraction Solvent Extraction (e.g., 80% Acetone + 0.1% Formic Acid) Defatting->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (<40°C) Filtration->Evaporation SPE Solid-Phase Extraction (SPE) Evaporation->SPE HPLC HPLC Analysis SPE->HPLC

Caption: A typical experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_extraction_solutions Extraction Issues cluster_cleanup_solutions Cleanup Issues cluster_stability_solutions Degradation Issues Start Low this compound Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckCleanup Review Cleanup Protocol Start->CheckCleanup CheckStability Assess Degradation Factors Start->CheckStability IncreaseSolvent Increase Solvent Volume CheckExtraction->IncreaseSolvent ChangeSolvent Optimize Solvent Composition CheckExtraction->ChangeSolvent UseAssistTech Use UAE/MAE CheckExtraction->UseAssistTech OptimizeSPE Optimize SPE Method (Sorbent, Solvents) CheckCleanup->OptimizeSPE CheckEvaporation Check Evaporation Conditions CheckCleanup->CheckEvaporation ControlTemp Use Low Temperature CheckStability->ControlTemp Acidify Acidify Solvents CheckStability->Acidify ProtectFromLight Protect from Light/Air CheckStability->ProtectFromLight

Caption: A logical troubleshooting guide for addressing low recovery of this compound.

References

Technical Support Center: Enhancing Procyanidin B5 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Procyanidin B5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the solubility and successful application of this compound in in vitro assays.

Troubleshooting Guide

Issue: this compound is not dissolving or is precipitating in my solvent.
Potential Cause Troubleshooting Steps
Inappropriate Solvent This compound, a B-type proanthocyanidin, has limited solubility in aqueous solutions. For stock solutions, use organic solvents. Ethanol and Dimethyl Sulfoxide (DMSO) are common choices. A related compound, Procyanidin B2, shows solubility of approximately 30 mg/mL in Ethanol, DMSO, and Dimethylformamide (DMF). While specific experimental data for this compound is limited, these solvents are a good starting point.
Insufficient Dissolution Technique Sonication is recommended to aid in the dissolution of this compound in ethanol. One source suggests a solubility of 4.00 mg/mL in ethanol can be achieved with sonication. Gentle warming (e.g., to 37°C) may also facilitate dissolution, but be mindful of potential degradation at higher temperatures.
Solvent Purity and Water Content Ensure the use of high-purity, anhydrous solvents. Even small amounts of water in organic solvents can decrease the solubility of hydrophobic compounds. DMSO is hygroscopic and should be stored in a desiccator.
Low Temperature If your stock solution has been stored at low temperatures (-20°C or -80°C), allow it to completely warm to room temperature before opening the vial to prevent condensation, which can introduce water and cause precipitation.
Issue: this compound precipitates when added to my aqueous assay buffer or cell culture medium.
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility The predicted water solubility of this compound is low (approximately 0.13 g/L). Direct addition of a concentrated stock solution to an aqueous buffer can cause it to crash out of solution.
Solution 1: Serial Dilution: Perform serial dilutions of your stock solution in the assay buffer or cell culture medium. Add the this compound stock dropwise while vortexing or stirring the aqueous solution to ensure rapid mixing and prevent localized high concentrations.
Solution 2: Reduce Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay as low as possible. While DMSO is a common solvent, its concentration should ideally be kept below 0.5% (v/v) in cell-based assays, as higher concentrations can be cytotoxic. Some studies suggest keeping the final DMSO concentration at or below 0.1% to minimize effects on cell viability and function[1].
pH of the Medium Proanthocyanidins are known to be unstable at physiological (pH ~7.4) and alkaline pH, which can lead to degradation and potential precipitation of byproducts. Proanthocyanidins undergo oxidative degradation under basic conditions[2].
Solution: While altering the pH of cell culture media is generally not feasible, be aware of this inherent instability. Prepare fresh working solutions immediately before use and minimize the time the compound spends in the aqueous buffer before the assay is performed.
Interaction with Media Components Components in complex media, such as proteins and salts, can interact with this compound and reduce its solubility.
Solution: If possible, test the solubility of this compound in a simpler buffer (e.g., Phosphate-Buffered Saline - PBS) first to see if media components are the issue. For Procyanidin B1 and B2, a solubility of approximately 10 mg/mL in PBS (pH 7.2) has been reported.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays?

A1: For preparing a concentrated stock solution, high-purity, anhydrous DMSO or ethanol are the recommended solvents. Based on data for the similar compound Procyanidin B2, a solubility of around 30 mg/mL can be expected. For this compound specifically, a solubility of 4.00 mg/mL in ethanol with the aid of sonication has been reported.

Q2: How should I prepare my working solutions of this compound in cell culture media to avoid precipitation?

A2: It is crucial to add the this compound stock solution to the cell culture medium in a stepwise manner. We recommend the following protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

  • Warm the cell culture medium to 37°C.

  • Perform serial dilutions. For example, make an intermediate dilution of your stock solution in a small volume of solvent or directly into the medium.

  • Add the final diluted solution to your bulk cell culture medium drop-by-drop while gently swirling the medium. This gradual introduction helps to prevent the compound from precipitating upon contact with the aqueous environment.

  • Ensure the final concentration of the organic solvent in your culture medium is as low as possible, ideally below 0.1% for DMSO, to avoid solvent-induced cytotoxicity[1].

Q3: My this compound solution has a brownish tint. Is this normal?

A3: Procyanidins can oxidize, which may result in a color change. This is more likely to occur in aqueous solutions, especially at neutral or alkaline pH, and upon exposure to light and air. To minimize oxidation, prepare fresh solutions for each experiment, store stock solutions under an inert gas (like argon or nitrogen) if possible, and protect them from light.

Q4: For how long can I store my this compound solutions?

A4: Stock solutions of this compound in anhydrous DMSO or ethanol should be stored at -20°C or -80°C and are generally stable for several months. However, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions are not stable and should be prepared fresh for each experiment and used immediately. Proanthocyanidins are known to degrade in aqueous solutions, especially at physiological pH[2].

Q5: What are the known signaling pathways affected by procyanidins that I should be aware of in my experiments?

A5: Procyanidins have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis. While research specifically on this compound is limited, studies on procyanidin extracts and other B-type procyanidins have demonstrated effects on:

  • NF-κB Signaling Pathway: Procyanidin extracts from grape seeds have been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the inflammatory response[3][4].

  • ERK1/2 Signaling Pathway: Procyanidin B2 has been found to inactivate the ERK1/2 pathway, which is involved in cellular processes like proliferation and differentiation[5].

  • Apoptosis Pathways: Procyanidins can induce apoptosis in cancer cells through mitochondrion-dependent pathways and by modulating the expression of proteins in the Bcl-2 family and caspases.

It is important to note that the specific effects can be cell-type and concentration-dependent.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

    • Sterile microcentrifuge tubes or vials

    • Sonicator (optional, but recommended for ethanol)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • If using ethanol, sonicate the solution for 10-15 minutes to aid dissolution. If using DMSO, vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting this compound Solubility start Start: Solubility Issue with this compound check_solvent Is the solvent appropriate? (e.g., DMSO, Ethanol) start->check_solvent dissolution_method Is the dissolution technique adequate? (e.g., sonication, warming) check_solvent->dissolution_method Yes use_organic Use anhydrous DMSO or Ethanol for stock solution. check_solvent->use_organic No precipitation_in_aqueous Does precipitation occur in aqueous buffer/medium? dissolution_method->precipitation_in_aqueous Yes apply_sonication Apply sonication (for ethanol) or gentle warming. dissolution_method->apply_sonication No dilution_technique Is the dilution technique correct? (e.g., serial dilution, dropwise addition) precipitation_in_aqueous->dilution_technique Yes successful Successful Dissolution precipitation_in_aqueous->successful No final_concentration Is the final solvent concentration low enough? (<0.5%) dilution_technique->final_concentration Yes serial_dilution Perform serial dilutions and add dropwise to aqueous solution. dilution_technique->serial_dilution No stability_issue Could it be a stability issue? (e.g., pH, temperature, light) final_concentration->stability_issue Yes adjust_concentration Adjust stock concentration to keep final solvent concentration low. final_concentration->adjust_concentration No prepare_fresh Prepare fresh solutions immediately before use and protect from light. stability_issue->prepare_fresh Yes unsuccessful Issue Persists: Consult further literature or technical support stability_issue->unsuccessful No use_organic->dissolution_method apply_sonication->precipitation_in_aqueous serial_dilution->final_concentration adjust_concentration->stability_issue prepare_fresh->successful

Caption: Troubleshooting workflow for this compound solubility.

Experimental Workflow for In Vitro Assays

Experimental Workflow for this compound prep_stock 1. Prepare Concentrated Stock Solution (e.g., 10 mg/mL in anhydrous DMSO) intermediate_dilution 3. Perform Intermediate Dilution (in solvent or directly in medium) prep_stock->intermediate_dilution prep_media 2. Prepare Cell Culture Medium (e.g., DMEM + 10% FBS) and warm to 37°C final_dilution 4. Prepare Final Working Solution (Add dropwise to bulk medium while stirring) prep_media->final_dilution intermediate_dilution->final_dilution cell_treatment 5. Treat Cells with this compound (Incubate for desired time) final_dilution->cell_treatment assay 6. Perform In Vitro Assay (e.g., Cell Viability, Western Blot, ELISA) cell_treatment->assay data_analysis 7. Data Analysis assay->data_analysis

Caption: General workflow for using this compound in cell-based assays.

Potential Signaling Pathways Modulated by Procyanidins

Procyanidin Signaling Pathways cluster_inflammation Inflammation cluster_proliferation Proliferation & Survival cluster_apoptosis Apoptosis Procyanidins Procyanidins (e.g., this compound) IKK IKK Procyanidins->IKK inhibits ERK ERK1/2 Procyanidins->ERK inhibits Bcl2 Bcl-2 Procyanidins->Bcl2 downregulates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_genes activates transcription Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Bax Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Caspases Caspases Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Overview of potential signaling pathways modulated by procyanidins.

References

Addressing inconsistencies in Procyanidin B5 bioactivity studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during the study of Procyanidin B5's biological effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments and interpret your results with greater confidence.

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting results in the literature regarding the antioxidant activity of this compound?

A1: Inconsistencies in the antioxidant activity of this compound can arise from several factors:

  • In Vitro vs. In Vivo Systems: Procyanidin B2, a compound structurally similar to B5, has demonstrated strong free radical scavenging capacity in vitro, but its in vivo antioxidant effects can be limited by poor absorption and metabolic conversion.[1] This highlights a common discrepancy between laboratory assays and biological systems.

  • Assay Methodologies: Different antioxidant assays (e.g., DPPH, ABTS, ORAC) measure different aspects of antioxidant activity, and the choice of assay can influence the outcome.[1][2] The antioxidant activity of procyanidins has been shown to vary depending on the pH of the solution and the specific assay used (e.g., NBT vs. WST-1 assay).[3]

  • Purity and Source of this compound: The extraction and purification methods used to isolate this compound can significantly impact its purity and the presence of other bioactive compounds, leading to varied results.[4][5][6]

  • Interaction with Other Molecules: Procyanidins can form complexes with metal ions and proteins, which can either enhance or inhibit their antioxidant capacity.[2][7]

Q2: My in vitro study shows potent anti-inflammatory effects of this compound, but this is not replicated in my animal model. What could be the reason?

A2: This is a common challenge. The discrepancy between in vitro and in vivo anti-inflammatory effects can be attributed to:

  • Low Bioavailability: Procyanidins, particularly oligomers like dimers and trimers, have limited absorption in the gastrointestinal tract.[8][9][10][11] While they are stable under gastric and duodenal conditions, their concentration in the plasma may not reach the therapeutic levels required for an anti-inflammatory effect.[9]

  • Metabolism: Once absorbed, this compound is subject to metabolism in the intestine and liver, which can alter its structure and biological activity.[8] The gut microbiota also plays a crucial role in breaking down procyanidins into smaller phenolic acids, which may have different biological effects.[8][12]

  • Route of Administration: The method of administration (e.g., oral gavage vs. dietary supplementation) can significantly affect the bioavailability and, consequently, the in vivo efficacy of procyanidins.[13][14]

Q3: I am observing variable anti-cancer effects of this compound across different cancer cell lines. Why is this happening?

A3: The differential effects of this compound on various cancer cell lines are expected and can be explained by:

  • Cell Line-Specific Signaling Pathways: Different cancer cell lines possess unique genetic and signaling landscapes. Procyanidins have been shown to exert their anti-cancer effects by modulating various signaling pathways, including MEK/ERK/p90RSK, AP-1, NF-κB, and PI3K/Akt.[15][16] The expression and activity of these pathways can vary significantly between cell lines, leading to different responses.

  • Selective Cytotoxicity: Proanthocyanidins have been reported to exhibit selective cytotoxicity against cancer cells while having minimal effect on normal cells.[17] This selectivity is likely due to differences in cellular metabolism and signaling between cancerous and non-cancerous cells.

  • Dose and Time Dependency: The anti-proliferative and apoptotic effects of procyanidins are often dose- and time-dependent.[17] Inconsistent results may arise if experiments are not conducted across a range of concentrations and time points. For instance, proanthocyanidins inhibited cellular viability in a dose- and time-dependent manner in HT-29, MCF-7, and PC-3 cancer cells.[17]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Inconsistent Antioxidant Activity Variation in sample purity. Different antioxidant assays used. pH of the reaction mixture.Ensure high purity of this compound using validated methods. Use multiple antioxidant assays to get a comprehensive profile. Standardize and report the pH of all experimental solutions.[3]
Poor In Vivo Efficacy Despite Potent In Vitro Activity Low bioavailability and rapid metabolism.[1][8][9] Inappropriate animal model or route of administration.Consider using formulation strategies to enhance bioavailability (e.g., nanoparticles, liposomes). Select an animal model that is relevant to the disease being studied. Compare different routes of administration (e.g., oral, intravenous) to assess the impact of first-pass metabolism.[13][14]
Variable Anti-Cancer Effects Cell line-specific differences in signaling pathways.[15][16] Inadequate dose-response or time-course studies.Characterize the key signaling pathways in your cell lines of interest. Perform comprehensive dose-response and time-course experiments to determine the optimal conditions for observing an effect.[17]
Degradation of this compound during Experiments Instability under certain pH and temperature conditions.[6][18] Oxidative degradation.[18]Conduct experiments under controlled pH and temperature. Use fresh solutions and consider adding antioxidants to the medium if appropriate. Monitor the stability of this compound over the course of the experiment using analytical techniques like HPLC.

Experimental Protocols

1. Assessment of In Vitro Antioxidant Activity using the DPPH Assay

This protocol is adapted from studies evaluating the antioxidant capacity of procyanidins.[2][7]

  • Materials: this compound standard, 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 50 µL of each this compound dilution to a well.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

2. Evaluation of Anti-proliferative Activity using the MTT Assay

This protocol is a standard method used in numerous studies to assess the cytotoxicity of procyanidins against cancer cells.[17]

  • Materials: Cancer cell line of interest, Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin, this compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control.

Signaling Pathway Diagrams

experimental_workflow cluster_extraction This compound Extraction & Purification cluster_bioactivity Bioactivity Assessment cluster_analysis Data Analysis & Interpretation cluster_troubleshooting Troubleshooting Inconsistencies Source Plant Material (e.g., Grape Seed, Apple) Extraction Extraction (e.g., Solvent, UAE, MAE) Source->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification InVitro In Vitro Studies (e.g., Antioxidant, Anti-inflammatory, Anti-cancer assays) Purification->InVitro InVivo In Vivo Studies (e.g., Animal Models) Purification->InVivo Data Quantitative Data Analysis InVitro->Data InVivo->Data Comparison Comparison with Literature Data->Comparison Conclusion Conclusion on Bioactivity Comparison->Conclusion Inconsistencies Identify Inconsistent Results Conclusion->Inconsistencies Factors Analyze Influencing Factors (e.g., Bioavailability, Metabolism, Purity) Inconsistencies->Factors Refinement Refine Experimental Design Factors->Refinement

Caption: Experimental workflow for studying this compound bioactivity.

signaling_pathway cluster_procyanidin This compound cluster_pathways Modulated Signaling Pathways cluster_mek MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_outcomes Cellular Outcomes PB5 This compound MEK1 MEK1 PB5->MEK1 Inhibits IKKb IKKβ PB5->IKKb Inhibits PI3K PI3K PB5->PI3K Modulates ERK ERK MEK1->ERK Proliferation Inhibition of Proliferation p90RSK p90RSK ERK->p90RSK p90RSK->Proliferation Promotes NFkB NF-κB IKKb->NFkB Inflammation Reduced Inflammation NFkB->Inflammation Promotes Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Akt->Proliferation Promotes

Caption: Key signaling pathways modulated by this compound.

Quantitative Data Summary

Table 1: In Vitro Antioxidant Activity of Procyanidins

CompoundAssayIC50 (µM)Source
Procyanidin B2DPPH Radical ScavengingStrongest among 6 flavonoids tested[1]
This compound-3'-gallateEpidermal Lipid Peroxidation20[19]

Table 2: Anti-proliferative Effects of Proanthocyanidins (PACs) on Cancer Cell Lines

Cell LineIC50 of PACs (µg/mL) after 72hSource
PC-3 (Prostate Cancer)87.78[17]
HT-29 (Colon Cancer)96.62[17]
MCF-7 (Breast Cancer)115.4[17]

References

Minimizing oxidative degradation of Procyanidin B5 standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing Procyanidin B5 standards to minimize oxidative degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a type of proanthocyanidin, which are complex polyphenolic compounds found in various plants like grapes, cocoa, and apples.[1][2][3][4] Specifically, it is a B-type proanthocyanidin, consisting of two epicatechin units linked together (epicatechin-(4β→6)-epicatechin).[1][3][4] Due to its potent antioxidant properties, it is a subject of interest in various research fields.[2]

Q2: Why is this compound prone to degradation?

Like many polyphenols, this compound has a chemical structure that is susceptible to oxidation. Oxidative degradation is the primary way proanthocyanidins break down. This process can be triggered by several factors, leading to the formation of various byproducts and compromising the integrity of the standard.

Q3: What are the main factors that cause this compound degradation?

The primary factors that induce oxidative degradation of this compound and other proanthocyanidins include:

  • Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.[5]

  • Light: Photons can provide the energy to initiate oxidative reactions.[6]

  • Heat: Elevated temperatures accelerate the rate of chemical degradation.[7][8]

  • pH: Basic (alkaline) conditions can significantly speed up the degradation process.[5]

Q4: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and air.[6] Recommended storage is in a freezer at or below -18°C.[2][3] Under these conditions, the solid standard can remain stable for several years.[9]

Q5: How should I prepare and store this compound solutions?

Whenever possible, solutions should be prepared fresh for immediate use.[6] If you must prepare stock solutions in advance:

  • Use a high-purity, degassed organic solvent like ethanol, DMSO, or dimethylformamide.[9]

  • Purge the solvent and the vial headspace with an inert gas (e.g., nitrogen or argon) to displace oxygen.[9]

  • Store the solution in tightly sealed, amber glass vials to protect from light.

  • Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or, for longer-term storage, at -80°C.[2][6]

  • Even under ideal conditions, the stability of solutions is limited. It is recommended to use solutions stored at -20°C within two weeks.[6] Aqueous solutions are particularly unstable and should not be stored for more than one day.[9]

Troubleshooting Guide

Problem: My this compound standard shows multiple unexpected peaks on the HPLC chromatogram.

  • Possible Cause 1: Degradation. The additional peaks are likely degradation products. Oxidative degradation can cleave the dimer into its monomeric units (epicatechin) or form other related compounds.[10] High temperatures can also cause epimerization, where the molecule converts into a different stereoisomer, which will have a different retention time on the HPLC.[10]

  • Solution: Review your storage and handling procedures. Ensure the solid standard is stored correctly and that solutions are fresh, prepared with degassed solvents, and stored under an inert atmosphere at low temperatures. Run a fresh standard, if available, to compare chromatograms.

Problem: The peak area of my this compound standard is consistently decreasing in sequential runs.

  • Possible Cause 1: Instability in Solution. The standard is likely degrading in the solvent on the benchtop or in the autosampler. Procyanidins are known to be unstable in solution, especially in aqueous or non-degassed solvents.[9][10]

  • Solution: Prepare smaller volumes of your standard solution more frequently. Do not let the solution sit at room temperature for extended periods. If using an autosampler, ensure its temperature is controlled (e.g., set to 4°C). Use an inert solvent or one containing antioxidants if compatible with your analysis.

Problem: I observed a color change (e.g., slight browning) in my this compound solution.

  • Possible Cause 1: Oxidation. A color change is a common visual indicator of oxidation. As procyanidins oxidize, they can form polymeric pigments.

  • Solution: Discard the solution immediately. It is no longer suitable for use as a quantitative standard. Prepare a fresh solution, paying strict attention to techniques that minimize oxygen exposure, such as using degassed solvents and purging vials with inert gas.

Problem: My experimental results are inconsistent and show poor reproducibility.

  • Possible Cause 1: Standard Degradation. If your standard's concentration is not consistent, it will lead to unreliable and irreproducible results in your assays. The degradation can be gradual, affecting different experiments on different days to varying degrees.

  • Solution: Implement a strict protocol for standard preparation and handling as outlined in the FAQs. Consider performing a quick stability check on your working solutions. Analyze the same solution at the beginning and end of a long experimental run to see if the peak area decreases significantly. If it does, you will need to prepare fresh standards more frequently during your experiments.

Quantitative Data on Procyanidin Stability

While specific stability data for pure this compound standards in laboratory solvents is not widely published, studies on procyanidins in food matrices provide valuable insight into their degradation kinetics. The following table summarizes the effect of temperature on the degradation of flavonoids, including procyanidins, in dark chocolate, which follows first-order reaction kinetics.

Storage TemperatureDegradation Rate Constant (k) per dayApproximate Half-Life (t½)
4°C (Refrigerated)2.2 x 10⁻³315 days
22°C (Room Temp)5.4 x 10⁻³128 days
35°C (Elevated Temp)7.8 x 10⁻³89 days
(Data adapted from a study on dark chocolate. Half-life calculated using t½ = 0.693/k. Note that stability in a pure solvent may differ significantly.)[7][11]

This data clearly illustrates that higher temperatures dramatically increase the rate of degradation.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of a this compound Standard Solution

This protocol outlines a method to assess the stability of a this compound solution under specific storage conditions.

1. Objective: To determine the degradation rate of this compound in a chosen solvent at a specific temperature over time.

2. Materials:

  • This compound standard (solid)

  • HPLC-grade solvent (e.g., Ethanol or 50:50 Acetonitrile:Water)

  • Type 1 ultrapure water

  • Inert gas (Nitrogen or Argon)

  • 2 mL amber HPLC vials with septa caps

  • Calibrated pipettes

3. Procedure:

  • Stock Solution Preparation (Time = 0):

    • Prepare the chosen solvent. If it contains water, acidify it slightly (e.g., with 0.1% formic acid) to improve stability. Degas the solvent by sonicating for 15-20 minutes or by bubbling inert gas through it.

    • Accurately weigh a sufficient amount of solid this compound and dissolve it in the degassed solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Immediately analyze this fresh solution via HPLC to obtain the initial peak area (Area at T₀). This will be your 100% reference point.

  • Sample Aliquoting and Storage:

    • Dispense the remaining stock solution into multiple amber HPLC vials (e.g., 100 µL per vial).

    • Purge the headspace of each vial with inert gas for 10-15 seconds before immediately capping it tightly.

    • Place the vials under the desired storage condition (e.g., in an autosampler at 4°C, on a benchtop at 22°C, or in a freezer at -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours for benchtop stability; or 1, 3, 7, 14 days for refrigerated/frozen stability), retrieve one vial from storage.

    • Allow the vial to come to the analysis temperature (if frozen).

    • Inject the sample into the HPLC system and record the chromatogram.

  • HPLC Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to resolve this compound from potential degradation products (e.g., start with 5-10% B, increase to 30-40% B over 20-30 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 280 nm

    • Column Temperature: 30-35°C

4. Data Analysis:

  • For each time point (Tₓ), calculate the percentage of this compound remaining using the formula: % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100

  • Plot the % Remaining against time to visualize the degradation curve.

  • Determine the time at which the concentration falls below an acceptable level (e.g., 95%) to establish the usable lifetime of the solution under the tested conditions.

Visualizations

Oxidative_Degradation_Pathway Fig 1. Oxidative Degradation Pathway for this compound cluster_factors Initiating Factors PB5 This compound (Stable Standard) Intermediate Reactive Intermediates (e.g., Quinones) PB5->Intermediate Oxidation Oxygen Oxygen (O₂) Light Light (UV/Vis) Heat Heat (High Temp) pH Basic pH DegradationProducts Degradation Products - Monomers (Epicatechin) - Cleavage Products - Polymeric Pigments Intermediate->DegradationProducts Further Reactions Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for this compound Degradation Start Problem Encountered: Inconsistent Results or Anomalous HPLC Peaks CheckSolution Is the standard solution freshly prepared (< 24h)? Start->CheckSolution CheckStorage How was the solid standard stored? CheckSolution->CheckStorage Yes Result1 Degradation Likely. Prepare fresh solution daily. Store aliquots at -80°C. CheckSolution->Result1 No CheckHandling How was the solution prepared and handled? CheckStorage->CheckHandling Properly (-20°C, dark, sealed) Result2 Improper Storage. Store solid at -20°C, protected from light/air. CheckStorage->Result2 Improperly (e.g., Room Temp) SolventCheck Was solvent degassed? Was headspace purged with inert gas? CheckHandling->SolventCheck Result3 Root cause identified. Implement corrective actions. SolventCheck->Result3 Yes SolventIssue Oxygen exposure is the likely cause. Use degassed solvents and inert gas. SolventCheck->SolventIssue No SolventIssue->Result3 Prevention_Strategies Fig 3. Prevention Strategies to Minimize Degradation cluster_threats Degradation Factors cluster_solutions Preventative Measures Oxygen Oxygen Degradation This compound Degradation Oxygen->Degradation Light Light Light->Degradation Heat Heat Heat->Degradation Time Time in Solution Time->Degradation InertGas Inert Gas Purge (N₂ or Ar) InertGas->Oxygen Stable Stable this compound Standard InertGas->Stable Counteracts AmberVials Amber / Opaque Vials AmberVials->Light AmberVials->Stable Counteracts LowTemp Low Temperature Storage (-20°C to -80°C) LowTemp->Heat LowTemp->Stable Counteracts FreshPrep Prepare Fresh / Aliquot FreshPrep->Time FreshPrep->Stable Counteracts

References

Validation & Comparative

Procyanidin B5 vs. Procyanidin B2: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capacities of closely related phytochemicals is crucial for targeted therapeutic development. This guide provides an objective comparison of the antioxidant activities of two prominent B-type procyanidin dimers: Procyanidin B5 and Procyanidin B2. While both are recognized for their potent antioxidant properties, available evidence suggests a hierarchy in their efficacy.

Executive Summary

Procyanidin B2 is reported to exhibit a more potent antioxidative effect compared to other B-type oligomers, including this compound. While direct side-by-side quantitative data from standardized antioxidant assays is limited in publicly available literature, the existing evidence points towards the superior free-radical scavenging capabilities of Procyanidin B2. This guide synthesizes the available data, details the experimental protocols for common antioxidant assays, and visualizes relevant biological pathways.

Data Presentation: Antioxidant Activity

The following table summarizes the available quantitative and qualitative data on the antioxidant activity of this compound and Procyanidin B2. It is important to note the lack of studies performing a direct quantitative comparison under identical conditions.

CompoundAssayResult
This compound-3′-gallate Epidermal Lipid PeroxidationIC50: 20 μM
Procyanidin B2 Comparative AnalysisReported to exert a greater antioxidative effect than Procyanidin B1, B4, and B5.[1] Specific comparative IC50 values are not available.
B-type Procyanidin Dimers General Radical Scavenging AssaysGenerally exhibit higher radical scavenging potency than A-type procyanidin dimers in aqueous systems.

Experimental Protocols

Detailed methodologies for the key experiments cited in antioxidant research are provided below. These protocols are foundational for assessing and comparing the antioxidant capacities of compounds like this compound and B2.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured by a spectrophotometer.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds (this compound and B2) are dissolved in the same solvent as the DPPH solution to various concentrations.

  • Reaction Mixture: A specific volume of the DPPH stock solution is mixed with a specific volume of the sample solution. A control is prepared by mixing the DPPH solution with the solvent alone.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

  • IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution upon reaction with a hydrogen-donating antioxidant is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).

  • Sample Preparation: The test compounds (this compound and B2) are dissolved in a suitable solvent to various concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Value Determination: The IC50 value is determined from the plot of scavenging activity against the sample concentration.

Visualizations

The following diagrams illustrate a typical experimental workflow for antioxidant assessment and a key signaling pathway influenced by Procyanidin B2.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Radical Solution (Violet) Mix Mix DPPH and Sample DPPH->Mix Sample Procyanidin Sample (B5 or B2) Sample->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Antioxidant Assay Workflow

ERK1_2_RUNX2_Pathway cluster_pathway Cellular Signaling cluster_intervention Intervention ERK1_2 ERK1/2 p_ERK1_2 p-ERK1/2 (Phosphorylated) ERK1_2->p_ERK1_2 Phosphorylation RUNX2 RUNX2 p_ERK1_2->RUNX2 Upregulates VascCalc Vascular Calcification RUNX2->VascCalc Promotes PB2 Procyanidin B2 PB2->p_ERK1_2 Inhibits

Inhibition of ERK1/2-RUNX2 Pathway by Procyanidin B2

References

A Comparative Guide to HPLC and UPLC Methods for the Cross-Validation of Procyanidin B5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Procyanidin B5. The information presented is synthesized from established methodologies and performance data to assist in method selection and cross-validation, ensuring data integrity and efficiency in research and quality control settings.

This compound, a dimeric proanthocyanidin, is of significant interest in nutritional and pharmaceutical research due to its potential health benefits. Accurate and reliable quantification of this compound is crucial for the standardization of extracts and the development of therapeutic agents. Both HPLC and UPLC are powerful chromatographic techniques for this purpose, yet they differ significantly in performance, speed, and resource consumption. This guide outlines the key differences and provides a framework for cross-validation.

Comparative Performance Data

The following table summarizes the expected performance characteristics of HPLC and UPLC methods for the analysis of this compound, based on typical instrumental capabilities and column technologies. UPLC generally offers significant improvements in speed, resolution, and sensitivity.[1][2][3][4][5]

ParameterHPLCUPLC
Analysis Time 20–45 minutes2–5 minutes
Resolution GoodExcellent, with sharper peaks
Sensitivity (LOD/LOQ) HigherLower (Improved sensitivity)
Solvent Consumption High (e.g., 0.5–2.0 mL/min)Low (e.g., 0.2–0.5 mL/min), reduced by 70-80%
Operating Pressure Up to 400 bar (approx. 6,000 psi)Up to 1000 bar (approx. 15,000 psi)
Column Particle Size 3–5 µm< 2 µm (typically 1.7-1.8 µm)
Column Dimensions (L x ID) 150–250 mm x 4.6 mm30–100 mm x 2.1 mm
Throughput StandardHigh

Experimental Protocols

Detailed methodologies for both HPLC and UPLC systems are provided below. These protocols are based on established methods for procyanidin analysis and can be adapted for specific laboratory requirements.[6][7][8][9][10][11][12]

Sample Preparation (Applicable to both HPLC and UPLC)

  • Extraction: Extract the plant material or product containing this compound with a solution of acetone/water/acetic acid (70/29.5/0.5, v/v/v).

  • Purification: The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

  • Final Preparation: Evaporate the solvent and reconstitute the residue in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Method Protocol

  • Instrument: Standard HPLC system with a quaternary pump, autosampler, and UV or Fluorescence detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm or Fluorescence with excitation at 272 nm and emission at 312 nm.[13]

  • Injection Volume: 20 µL.

UPLC Method Protocol

  • Instrument: UPLC system with a binary solvent manager, sample manager, and UV or Fluorescence detector.

  • Column: C18 or equivalent sub-2 µm column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A rapid linear gradient from 5% to 40% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 280 nm or Fluorescence with excitation at 272 nm and emission at 312 nm.[13]

  • Injection Volume: 2 µL.

Method Cross-Validation Workflow

Cross-validation is essential to ensure that the UPLC method produces results that are equivalent to the established HPLC method. The following workflow outlines the key steps in this process.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_comparison Data Comparison & Evaluation hplc_method Develop & Validate HPLC Method hplc_samples Analyze Samples (e.g., n=10) hplc_method->hplc_samples hplc_data Generate HPLC Reference Data hplc_samples->hplc_data compare_data Compare Results: - Retention Time - Peak Area - Concentration hplc_data->compare_data uplc_method Develop & Validate UPLC Method uplc_samples Analyze Same Samples (e.g., n=10) uplc_method->uplc_samples uplc_data Generate UPLC Test Data uplc_samples->uplc_data uplc_data->compare_data statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis acceptance_criteria Evaluate Against Acceptance Criteria statistical_analysis->acceptance_criteria conclusion Conclusion: Methods are Equivalent acceptance_criteria->conclusion

References

Procyanidin Dimers: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of recent experimental data reveals significant variations in the neuroprotective capabilities of different procyanidin dimers. This guide offers a comparative overview for researchers, scientists, and drug development professionals, summarizing key quantitative findings and detailing the experimental methodologies used to evaluate these compounds. The evidence strongly suggests that the degree of polymerization of procyanidins is positively correlated with their neuroprotective effects.

Comparative Efficacy of Procyanidin Dimers

Recent studies have systematically compared the neuroprotective effects of various procyanidin dimers, including B1, B2, B3, B4, and their galloylated forms (B1-G, B2-G), against oxidative stress-induced neuronal cell death. The findings indicate that while all tested dimers exhibit neuroprotective properties, their efficacy is generally comparable, with the procyanidin trimer C1 consistently demonstrating a superior protective effect.

In models of hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells, a rat pheochromocytoma cell line, pretreatment with 5 μM of procyanidin dimers (B1, B2, B3, B4, B1-G, and B2-G) significantly improved cell viability.[1] Similarly, in a Parkinson's disease model using MPP+ (1-methyl-4-phenylpyridinium) to induce neuronal damage in PC12 cells, 5 μM of these dimers also conferred a protective effect.[2] However, in both models, the procyanidin trimer C1 showed a greater neuroprotective effect than the dimers.[2][3]

The neuroprotective effects are largely attributed to the antioxidant properties of procyanidins and their ability to modulate endogenous antioxidant defense mechanisms. Specifically, procyanidin dimers have been shown to reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA), an indicator of lipid peroxidation.[2][3] Concurrently, they enhance the activity of key antioxidant enzymes, including glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD).[2][3]

The underlying mechanism for these effects involves the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[2][3][4] Procyanidins promote the nuclear translocation of Nrf2, which in turn upregulates the expression of downstream antioxidant and detoxification enzymes like HO-1 (heme oxygenase-1) and NQO1 (NAD(P)H quinone dehydrogenase 1).[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies on the neuroprotective effects of different procyanidin dimers.

Procyanidin TypeConcentrationModel SystemKey FindingsReference
Dimers (B1, B2, B3, B4, B1-G, B2-G) 5 µMH₂O₂-induced oxidative stress in PC12 cells- Significant protective effect on cell viability.- Significantly inhibited increases in ROS and MDA.- Increased activities of GSH-Px, CAT, and SOD.- Upregulated the Nrf2/ARE pathway.[1][3]
Dimers (B1, B2, B3, B4, B1-G, B2-G) 5 µMMPP+-induced neurotoxicity in PC12 cells- Significant protective effect on cell viability.- Inhibited the increase in ROS and MDA.- Increased the activity of antioxidant enzymes (GSH-Px, CAT, SOD).- Upregulated the Nrf2/ARE pathway.[2]
Trimer (C1) 5 µMH₂O₂-induced oxidative stress in PC12 cells- Neuroprotective effect was greater than that of the procyanidin dimers.[3]
Trimer (C1) 5 µMMPP+-induced neurotoxicity in PC12 cells- Effect was better than that of the procyanidin dimer treatment groups.[2]

Experimental Protocols

In Vitro Model of Oxidative Stress

Cell Culture and Treatment: A rat pheochromocytoma cell line (PC12) was used. The cells were cultured and then pre-treated with different grape seed-derived procyanidins (monomers, dimers B1, B2, B3, B4, B1-G, B2-G, and trimer C1) or N-acetyl-l-cysteine (NAC) for 24 hours. Following pre-treatment, the cells were exposed to 200 μM of H₂O₂ for 24 hours to induce oxidative stress.[3][5]

Cell Viability Assay: Cell viability was assessed to determine the protective effects of the procyanidins against H₂O₂-induced cytotoxicity.[4]

Measurement of Oxidative Stress Markers: The levels of intracellular ROS and MDA were measured to evaluate the extent of oxidative damage. The activities of the antioxidant enzymes GSH-Px, CAT, and SOD were also determined to assess the antioxidant capacity of the cells following treatment.[3][4]

Western Blot Analysis: The expression levels of proteins involved in the Nrf2/ARE signaling pathway, such as Nrf2, HO-1, and NQO1, were analyzed by Western blotting to elucidate the mechanism of action of the procyanidins.[3]

In Vivo Model of Oxidative Stress

Zebrafish Model: Zebrafish larvae (AB strain) at 3 days post-fertilization were utilized. The larvae were incubated with NAC or various procyanidins in the presence of 300 µM H₂O₂ for 4 days.[3][5]

Behavioral Analysis: The motor capacity of the zebrafish larvae was assessed to evaluate the in vivo neuroprotective effects of the procyanidins.[3]

Visualizing the Mechanism and Workflow

To better understand the signaling pathways and experimental procedures, the following diagrams have been generated.

G cluster_stress Oxidative Stress cluster_cell Cytoplasm cluster_nucleus Nucleus H2O2 H2O2 Procyanidin_Dimers Procyanidin_Dimers Keap1 Keap1 Procyanidin_Dimers->Keap1 Inhibits Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Binds and inhibits Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocates ARE ARE Nrf2_active->ARE Binds to Antioxidant_Genes HO-1, NQO1 ARE->Antioxidant_Genes Promotes transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Nrf2/ARE Signaling Pathway Activation by Procyanidin Dimers.

G PC12_Culture PC12 Cell Culture Pretreatment Pre-treatment with Procyanidin Dimers (24h) PC12_Culture->Pretreatment Oxidative_Stress Induce Oxidative Stress (H2O2 for 24h) Pretreatment->Oxidative_Stress Analysis Analysis Oxidative_Stress->Analysis Cell_Viability Cell Viability Assay Analysis->Cell_Viability Oxidative_Markers ROS and MDA Measurement Analysis->Oxidative_Markers Enzyme_Activity Antioxidant Enzyme Assays (GSH-Px, CAT, SOD) Analysis->Enzyme_Activity Western_Blot Western Blot (Nrf2, HO-1, NQO1) Analysis->Western_Blot

Caption: In Vitro Experimental Workflow.

References

Procyanidin B5 Versus Other Polyphenols in Cancer Prevention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in natural polyphenolic compounds for cancer prevention and therapy has led to extensive research into their mechanisms of action and efficacy. Among these, Procyanidin B5, a dimeric proanthocyanidin, has emerged as a promising candidate. This guide provides an objective comparison of the cancer-preventive efficacy of this compound against other well-studied polyphenols: Epigallocatechin-3-gallate (EGCG), Resveratrol, and Quercetin. The comparison is supported by experimental data on their cytotoxic effects, impact on tumor growth, and modulation of key signaling pathways.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and other selected polyphenols in various cancer cell lines and in vivo models. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data should be interpreted with this consideration.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

PolyphenolCancer Cell LineIC50 (µM)Citation(s)
This compound-3'-gallate - (Epidermal lipid peroxidation)20[1]
Procyanidin mixture A549 (Lung)78.41 (48h)
Epigallocatechin-3-gallate (EGCG) Caco-2 (Colorectal)30 (72h)[2]
HCT-116 (Colorectal)~20 (as 20 µg/mL)
MCF-7 (Breast)37.68
Resveratrol MCF-7 (Breast)51.18
SW480 (Colorectal)70-150
HeLa (Cervical)200-250 (48h)
Quercetin MCF-7 (Breast)4.9, 17.2, 37
HT-29 (Colorectal)81.65 (48h)
A549 (Lung)5.14 (72h)
Table 2: In Vivo Tumor Growth Inhibition

This table presents data from animal studies, primarily xenograft models, showing the reduction in tumor volume upon treatment with the respective polyphenols.

PolyphenolAnimal ModelCancer TypeDosageTumor Volume Reduction (%)Citation(s)
Procyanidin (Grape Seed Extract) SENCAR MiceSkin0.5 - 1.5 mg/application67 - 87[1]
Nude Mice (A431 xenograft)Skin50-100 mg/kgSignificant reduction[3]
Epigallocatechin-3-gallate (EGCG) Nude Mice (HT29 xenograft)Colon1.5 mg/day/mouse58 (weight), 61 (volume)
Resveratrol ---Data not directly comparable
Quercetin Nude Mice (HCT116 xenograft)Colon50 mg/kgSignificant reduction
Nude Mice (MCF-7 & CT-26 xenografts)Breast & Colon-Significant reduction

Key Signaling Pathways in Cancer Prevention

This compound and other polyphenols exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Apoptosis Induction Pathway

A common mechanism for these polyphenols is the induction of programmed cell death (apoptosis) in cancer cells. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.

apoptosis_pathway cluster_polyphenols Polyphenols cluster_cellular_effects Cellular Effects Procyanidin_B5 This compound Bcl2 Bcl-2 (Anti-apoptotic) Procyanidin_B5->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Procyanidin_B5->Bax Promotes EGCG EGCG EGCG->Bcl2 Inhibits EGCG->Bax Promotes Resveratrol Resveratrol Resveratrol->Bcl2 Inhibits Resveratrol->Bax Promotes Quercetin Quercetin Quercetin->Bcl2 Inhibits Quercetin->Bax Promotes Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Polyphenol-induced apoptosis pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Procyanidins and other polyphenols have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.

pi3k_akt_mtor_pathway Polyphenols This compound, EGCG, Resveratrol, Quercetin PI3K PI3K Polyphenols->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of these polyphenols.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the polyphenols (e.g., this compound, EGCG, Resveratrol, Quercetin) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells treat_cells Treat with Polyphenols seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance end End read_absorbance->end

Figure 3: MTT assay experimental workflow.
Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of cancer prevention research, it is commonly used to measure the levels of apoptosis-related proteins.

Protocol Outline:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved Caspase-3).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Animal Xenograft Model

Animal xenograft models are crucial for evaluating the in vivo efficacy of potential anticancer compounds.

Protocol Outline:

  • Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the polyphenols or a vehicle control to the mice through various routes (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Conclusion

This compound, along with EGCG, Resveratrol, and Quercetin, demonstrates significant potential in cancer prevention through various mechanisms, including the induction of apoptosis and the inhibition of key cell survival pathways. While direct comparative efficacy data is still emerging, the available evidence suggests that these polyphenols are potent anticancer agents. This compound-3'-gallate, in particular, has shown strong antioxidant activity, which is a key aspect of cancer prevention[1]. Further head-to-head comparative studies are warranted to definitively establish the relative potency of these compounds and to guide the development of novel chemopreventive strategies. The detailed experimental protocols provided herein serve as a foundation for researchers to design and execute such comparative investigations.

References

A Comparative Guide to the Structure-Activity Relationship of B-Type Procyanidins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

B-type procyanidins, a class of flavonoids composed of catechin and/or epicatechin units, are of significant interest in the scientific community for their diverse biological activities. Understanding the relationship between their chemical structure and biological function is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of the antioxidant, anti-inflammatory, anticancer, and cardiovascular-protective effects of various B-type procyanidins, supported by experimental data and detailed methodologies.

Key Structural Features of B-Type Procyanidins

B-type procyanidins are characterized by a single C4-C8 or C4-C6 interflavan bond between their constituent flavan-3-ol units. The degree of polymerization (DP), the specific stereochemistry of the constituent units (catechin vs. epicatechin), and the linkage position all contribute to their diverse biological activities.

Comparative Biological Activities of B-Type Procyanidins

The following tables summarize the available quantitative data on the biological activities of different B-type procyanidins. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Antioxidant Activity

The antioxidant capacity of procyanidins is a cornerstone of their health benefits. This activity is primarily attributed to their ability to scavenge free radicals, a property influenced by the number and arrangement of hydroxyl groups on the flavonoid skeleton.

ProcyanidinAssayIC50 / ActivityKey Findings
Procyanidin B1 DPPH Radical Scavenging-Higher degree of polymerization does not always correlate with higher antioxidant activity. The number of hydroxyl groups is a more critical factor.[1]
Procyanidin B2 DPPH Radical Scavenging-Procyanidin B2 has demonstrated potent antioxidant effects.[2]
Procyanidin B3 CUPRAC4.87 TEACsExhibited high antioxidant activity in the CUPRAC assay.[1]
Procyanidin B4 DPPH Radical Scavenging-The number of hydroxyl groups is key to radical scavenging activity.[1]

Note: TEACs (Trolox Equivalent Antioxidant Capacities). A higher TEAC value indicates greater antioxidant capacity. Direct IC50 value comparisons for a full series of B-type procyanidins from a single study are limited in the reviewed literature.

Anti-inflammatory Activity

B-type procyanidins have shown significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways such as NF-κB and the inhibition of pro-inflammatory enzymes like COX-2.

ProcyanidinAssay/ModelInhibition (%) / IC50Key Findings
Procyanidin B1 TPA-induced mouse ear edema48% inhibition at 200 µgShowed the most potent anti-inflammatory effect in this model compared to B2 and B4.
Procyanidin B2 TPA-induced mouse ear edema34% inhibition at 200 µgDemonstrated significant anti-inflammatory activity.
Procyanidin B4 TPA-induced mouse ear edema29% inhibition at 200 µgExhibited anti-inflammatory effects, though less potent than B1 and B2 in this study.
Procyanidin B2 LPS-stimulated macrophages-Inhibits inflammasome activation and IL-1β production by inactivating the NF-κB signaling pathway.[3]
Anticancer Activity

The potential of B-type procyanidins as anticancer agents is an active area of research. Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.

ProcyanidinCell LineIC50Key Findings
Procyanidin B1 HCT-116 (Colon Cancer)Effective at 100 µg/mlInduced apoptosis and cell cycle arrest in the S phase.[4]
Procyanidin B1 DLD-1 (Colon Cancer)Effective at 100 µg/mlDemonstrated significant decreases in cell viability.[4]
Procyanidin B1 SW620 (Colon Cancer)Effective at 100 µg/mlShowed a notable effect on cancer cell viability.[4]
Procyanidin B2 MCF-7 (Breast Cancer)-Showed cytotoxicity without inducing apoptosis in one study.
Cardiovascular-Protective Effects

B-type procyanidins exhibit several cardiovascular benefits, including vasorelaxation and the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation.

ProcyanidinAssayIC50 (µM)Key Findings
Dimer (General B-type) ACE Inhibition97.0Less potent than the tetramer and hexamer.
Tetramer (General B-type) ACE Inhibition4.4The most potent ACE inhibitor among the tested oligomers.
Hexamer (General B-type) ACE Inhibition8.2Showed strong ACE inhibitory activity.
Procyanidin B2 Vascular Calcification Model-Reduces vascular calcification by inactivating the ERK1/2-RUNX2 pathway.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the B-type procyanidin samples.

  • In a microplate well or cuvette, mix the procyanidin solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • A control containing only the solvent and DPPH is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on ACE, an enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II.

Protocol:

  • Prepare a solution of ACE from rabbit lung or a commercial source.

  • Prepare a solution of the substrate, such as Hippuryl-His-Leu (HHL).

  • Prepare various concentrations of the B-type procyanidin samples.

  • In a reaction tube, pre-incubate the ACE solution with the procyanidin sample (or a buffer for the control) at 37°C for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding an acid, such as hydrochloric acid.

  • The amount of hippuric acid produced is quantified by high-performance liquid chromatography (HPLC) or by a colorimetric method after extraction with ethyl acetate.

  • The percentage of ACE inhibition is calculated, and the IC50 value is determined.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the B-type procyanidin samples for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Measure the absorbance of the colored solution at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Logical Relationships

The biological activities of B-type procyanidins are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and relationships.

Procyanidin_B2_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_procyanidin Intervention cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS NFkB_activation NF-κB Activation LPS->NFkB_activation Procyanidin_B2 Procyanidin B2 Procyanidin_B2->NFkB_activation Inhibits Inflammasome Inflammasome Assembly Procyanidin_B2->Inflammasome Inhibits NFkB_activation->Inflammasome COX2 COX-2 Expression NFkB_activation->COX2 IL1b IL-1β Production Inflammasome->IL1b

Caption: Procyanidin B2 Anti-inflammatory Signaling Pathway.

Procyanidin_B2_Cardioprotective_Pathway cluster_ERK ERK1/2 Pathway cluster_outcome Cellular Outcome Procyanidin_B2 Procyanidin B2 ERK1_2 ERK1/2 Activation Procyanidin_B2->ERK1_2 Inhibits RUNX2 RUNX2 Expression ERK1_2->RUNX2 Promotes Vascular_Calcification Vascular Calcification RUNX2->Vascular_Calcification Leads to

Caption: Procyanidin B2 Cardioprotective Signaling Pathway.

Experimental_Workflow_Anticancer_Activity cluster_assays Activity Assessment start Start cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) start->cell_culture treatment Treatment with B-type Procyanidins (Varying Concentrations) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

A Comparative Analysis of Procyanidin B5 Extraction Techniques for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of various extraction techniques for Procyanidin B5, a dimeric procyanidin with significant therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of method performance, experimental protocols, and the underlying biological pathways influenced by this compound.

Comparative Performance of this compound Extraction Methods

Extraction TechniquePlant SourceSolvent SystemTemperature (°C)TimeYield of Procyanidin Dimers (mg/g DW)Purity of Total Proanthocyanidins (%)Reference
Ultrasound-Assisted Extraction (UAE) Litchi Pericarp70% Ethanol5080 minNot specified for B5, but high yield of total oligomeric procyanidins89.6% (Oligomeric Procyanidins)[1][2]
Enzyme-Assisted UAE Litchi PericarpWater5080 minNot specified for B5, but 13.5% total procyanidin yield89.6% (Oligomeric Procyanidins)[1][2]
Microwave-Assisted Extraction (MAE) Cocoa Beans73% Methanol6756 minProcyanidin B2 quantified, B5 not specifiedNot Specified[3]
Conventional Solvent Extraction (Maceration) Grape Seeds70% Aqueous AcetoneRoom Temp24 hNot specified for B5, but 17.5% total proanthocyanidin yieldNot Specified[4]
Conventional Solvent Extraction (Maceration) Grape Seeds70% Ethanol60Not SpecifiedNot specified for B5, but high yield of total phenolicsNot Specified[5]

Note: DW = Dry Weight. The yields of specific procyanidin dimers like B5 are often not reported individually but as part of total proanthocyanidins or dimeric fractions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key extraction techniques discussed.

Ultrasound-Assisted Extraction (UAE) of Procyanidins from Litchi Pericarp

This protocol is adapted from studies on litchi pericarp, a known source of A-type and B-type procyanidins.

Materials and Equipment:

  • Dried litchi pericarp powder

  • 70% (v/v) Ethanol in distilled water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Mix 10 g of dried litchi pericarp powder with 100 mL of 70% ethanol (1:10 solid-to-liquid ratio).

  • Place the mixture in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 80 minutes at a controlled temperature of 50°C.[1]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

  • Collect the supernatant and filter it through Whatman No. 1 filter paper.

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator at 45°C to remove the ethanol.

  • The resulting aqueous solution can be freeze-dried to obtain the crude procyanidin extract.

  • For quantification of this compound, the extract should be analyzed using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Microwave-Assisted Extraction (MAE) of Procyanidins from Cocoa Beans

This protocol is based on the optimized conditions for extracting procyanidins from cocoa beans.[3]

Materials and Equipment:

  • Defatted cocoa bean powder

  • 73% (v/v) Methanol in distilled water

  • Microwave extraction system

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Combine 5 g of defatted cocoa bean powder with 100 mL of 73% methanol (1:20 solid-to-liquid ratio) in a microwave-safe extraction vessel.

  • Place the vessel in the microwave extractor and apply microwave irradiation at a power of 800 W for 56 minutes, maintaining a constant temperature of 67°C.[3]

  • After extraction, allow the mixture to cool to room temperature and then centrifuge at 5000 rpm for 20 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Remove the methanol from the filtrate using a rotary evaporator at 40°C.

  • The crude extract can be lyophilized for storage and subsequent analysis.

  • Quantify this compound content in the extract via HPLC analysis.

Conventional Solvent Extraction (Maceration) of Procyanidins from Grape Seeds

This protocol describes a traditional method for procyanidin extraction from grape seeds.[4]

Materials and Equipment:

  • Ground grape seeds

  • 70% (v/v) Acetone in distilled water

  • Orbital shaker

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Suspend 20 g of ground grape seeds in 200 mL of 70% aqueous acetone (1:10 solid-to-liquid ratio).

  • Agitate the mixture on an orbital shaker at 150 rpm for 24 hours at room temperature.[4]

  • Separate the extract from the solid residue by centrifugation at 4000 rpm for 15 minutes.

  • Filter the supernatant through a Büchner funnel with filter paper.

  • Concentrate the extract using a rotary evaporator at 45°C to remove the acetone.

  • The remaining aqueous solution can be freeze-dried to yield the crude procyanidin extract.

  • Analyze the extract for this compound content using HPLC.

Biological Activity and Signaling Pathway

Procyanidins, including this compound, have been shown to exert their biological effects through the modulation of various cellular signaling pathways. One of the key pathways influenced by procyanidins is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial in regulating cell proliferation, differentiation, and survival.

This compound and the MAPK/ERK Signaling Pathway

Procyanidins can influence the MAPK/ERK pathway, which is often dysregulated in cancer and other diseases. The diagram below illustrates a simplified representation of how procyanidins can modulate this pathway, leading to downstream cellular effects.

Procyanidin_MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidin This compound Receptor Growth Factor Receptor Procyanidin->Receptor Inhibits Binding Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Response (↓ Proliferation, ↑ Apoptosis) GeneExpression->CellularResponse

References

Procyanidin B5: A Potential Biomarker for Dietary Intake of Procyanidin-Rich Foods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The accurate assessment of dietary intake is a significant challenge in nutritional research. Self-reported dietary data are often prone to inaccuracies and biases. Therefore, there is a growing need for objective biomarkers to validate and complement dietary assessment methods. Procyanidins, a class of flavonoids abundant in fruits, vegetables, and certain beverages, have garnered attention for their potential health benefits. Procyanidin B5, a specific dimer of (epi)catechin, is found in various foods and is being explored as a potential biomarker of intake for procyanidin-rich foods such as apples, grapes, and cocoa. This guide provides a comparative overview of this compound as a dietary biomarker, including its performance against other biomarkers and the experimental data supporting its validation.

Performance Comparison: this compound vs. Alternative Biomarkers

The validation of a dietary biomarker relies on several key criteria, including specificity, dose-response relationship, and pharmacokinetic properties. While specific data for this compound is still emerging, studies on procyanidin dimers, particularly Procyanidin B2, provide valuable insights. Here, we compare the potential of this compound with established biomarkers for other dietary components: alkylresorcinols for whole-grain intake and trimethylamine-N-oxide (TMAO) for red meat consumption.

BiomarkerFood SourceMatrixSpecificityDose-ResponseKey AdvantagesKey Limitations
This compound (and other dimers) Apples, grapes, cocoa, cinnamon, nutsPlasma, UrineModerate to HighUnder investigation; likely dose-dependentReflects intake of a class of bioactive compounds.Low bioavailability; rapid metabolism; potential for inter-individual variability.
Alkylresorcinols Whole-grain wheat and ryePlasma, Adipose tissueHighWell-established positive correlation[1][2][3].Excellent specificity for whole-grain wheat and rye; long half-life reflecting habitual intake[4][5].Not indicative of other whole grains (e.g., oats, barley).
Trimethylamine-N-oxide (TMAO) Red meat, fish, eggsPlasma, UrineLow to ModerateInfluenced by gut microbiota composition and other dietary factors[6][7].Reflects the metabolic interplay between diet and gut microbiome.Not specific to a single food source; high inter-individual variability[8][9][10].

Experimental Protocols

The accurate quantification of this compound and its metabolites in biological matrices is crucial for its validation as a biomarker. The following protocols are based on methodologies reported in the literature for the analysis of procyanidin dimers.

Sample Collection and Preparation
  • Plasma Collection: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: 24-hour urine collections are often preferred to account for diurnal variations in excretion. Samples are stabilized with an antioxidant like ascorbic acid and stored at -80°C.

  • Solid-Phase Extraction (SPE): This technique is commonly used for the pre-concentration and clean-up of plasma and urine samples to remove interfering substances. C18 cartridges are frequently employed for this purpose.

Analytical Quantification: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of procyanidin dimers in biological fluids.

  • Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase gradient consisting of water with a small percentage of formic acid (for improved ionization) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of the parent ion and its characteristic fragment ions, enhancing the specificity of the analysis.

Signaling Pathways and Experimental Workflows

The biological effects of procyanidins are mediated through their interaction with various cellular signaling pathways. Understanding these interactions is relevant to the biomarker's biological plausibility.

Signaling Pathways Modulated by Procyanidin Dimers

Procyanidin dimers, including B-type dimers like this compound, have been shown to modulate inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits IKK IKK This compound->IKK Inhibits MAPK_p MAPK (p38, JNK, ERK) This compound->MAPK_p Inhibits TLR4->IKK TLR4->MAPK_p IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates MAPK_p->NFκB_n Activates Gene Inflammatory Gene Expression NFκB_n->Gene Induces

This compound's inhibitory effects on inflammatory signaling.
Experimental Workflow for Biomarker Validation

The validation of this compound as a dietary biomarker involves a multi-step process, from controlled intervention studies to population-based observational studies.

Experimental_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection & Processing cluster_analysis Analysis cluster_validation Validation Metrics Intervention Controlled Dietary Intervention Study Collection Plasma & Urine Collection Intervention->Collection Observational Observational Cohort Study Observational->Collection Processing Sample Preparation (e.g., SPE) Collection->Processing Quantification UPLC-MS/MS Quantification of This compound Processing->Quantification Validation Dose-Response Sensitivity Specificity Pharmacokinetics Quantification->Validation

Workflow for validating this compound as a dietary biomarker.

Conclusion

This compound holds promise as a specific biomarker for the intake of certain procyanidin-rich foods. Its detection in human plasma and urine following dietary intake supports its potential utility. However, further research is needed to fully validate its performance, particularly concerning its dose-response relationship, sensitivity, and specificity in diverse populations. The low bioavailability and rapid metabolism of procyanidins present challenges that need to be addressed through sensitive analytical techniques and well-designed clinical studies.[11] Comparison with established biomarkers like alkylresorcinols highlights the need for a comprehensive validation process to establish this compound as a reliable tool in nutritional epidemiology.

References

Safety Operating Guide

Safe Disposal of Procyanidin B5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Procyanidin B5, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks associated with this compound.

While this compound is considered non-hazardous for transport, its chemical, physical, and toxicological properties have not been exhaustively investigated[1]. Therefore, treating it with appropriate caution as a potentially hazardous substance is a prudent measure in a laboratory setting.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent direct contact with the skin or eyes and to avoid inhalation of dust.

PPE ComponentSpecificationRationale
Gloves Compatible chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and potential irritation or absorption[1].
Eye Protection Chemical safety gogglesTo shield eyes from dust particles and potential splashes.
Respiratory Protection Dust maskTo prevent inhalation of fine particles, which may be irritating to the mucous membranes and upper respiratory tract[1].
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1].

  • Avoid creating dust when handling the solid form of this compound[1].

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly after handling the compound, even if gloves were worn[1].

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service[1]. Adherence to all federal, state, and local environmental regulations is mandatory[1].

Experimental Protocol for Waste Preparation:

  • Segregation: Isolate this compound waste from other laboratory waste streams to avoid unintended chemical reactions.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container.

    • For solutions containing this compound, use a leak-proof container that is compatible with the solvent used.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: 12798-57-1[1].

    • An indication of the hazards (e.g., "Caution: Substance with unknown toxicological properties").

    • The accumulation start date.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be away from drains and areas of high traffic.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and disposal[1].

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a scrubber[1].

III. Spill Management

In the event of a spill, follow these procedures to mitigate exposure and contamination:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.

  • Personal Protection: Before cleaning the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • Gently sweep up the solid material, avoiding the creation of dust[1].

    • Place the swept-up material into a sealed bag or container for waste disposal[1].

  • Decontamination:

    • Wash the spill site thoroughly with soap and water after the material has been collected[1].

    • Ensure that no product enters drains[1].

IV. Regulatory Compliance

All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) and any applicable state and local authorities. Laboratory personnel are responsible for the proper accumulation, labeling, storage, and disposal of chemical waste generated during their research[2].

Logical Workflow for this compound Disposal

G cluster_prep Preparation cluster_disposal Disposal Steps cluster_spill Spill Management cluster_final Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Segregate this compound Waste B->C D Place in a Labeled, Sealed Container C->D E Store in Satellite Accumulation Area D->E F Contact Professional Disposal Service E->F K Incineration by Licensed Service F->K G Evacuate and Ventilate Area H Don PPE G->H I Sweep and Contain Spill H->I J Decontaminate Spill Area I->J

References

Personal protective equipment for handling Procyanidin B5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Procyanidin B5

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational plans for handling, and disposal guidelines. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care, assuming it is potentially hazardous.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound, which typically appears as a reddish powder.[1] The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecification
Respiratory Dust MaskUse a dust mask to avoid inhalation of the powder.[1]
Hands Chemical-resistant glovesCompatible chemical-resistant gloves are required.[1]
Eyes Chemical Safety GogglesWear chemical safety goggles to protect against dust particles.[1]
Body Laboratory CoatA standard laboratory coat should be worn.
Operational Handling and Storage

Handling:

  • Avoid breathing dust and prevent contact with eyes, skin, and clothing.[1]

  • Prolonged or repeated exposure should be avoided.[1]

  • Engineering controls such as a safety shower, eye bath, and use in a chemical fume hood are recommended.[1]

Storage:

  • Store at room temperature in a dry place.[1]

Emergency Procedures

Spill Cleanup: In the event of a spill, follow these steps to ensure safe cleanup:

  • Avoid raising dust.[1]

  • Sweep up the material.[1]

  • Place the swept material into a bag for waste disposal.[1]

  • Ventilate the area of the spill.[1]

  • Wash the spill site after the material has been collected.[1]

  • Prevent the product from entering drains.[1]

First Aid:

  • If swallowed: Wash out the mouth with water if the person is conscious and call a physician.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and call a physician.[1]

  • In case of skin contact: Immediately wash the skin with soap and plenty of water and call a physician.[1]

  • In case of eye contact: May cause eye irritation.[1]

Disposal Plan

Dispose of this compound by contacting a licensed professional waste disposal service. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. All federal, state, and local environmental regulations must be observed.[1]

Visualizing Emergency Spill Response

To provide a clear, step-by-step guide for handling a this compound spill, the following workflow diagram has been created.

Spill_Response_Workflow cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Cleanup Procedure cluster_3 Final Disposal spill This compound Spill evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Proper Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain the Spill ppe->contain cleanup Gently Sweep Powder contain->cleanup collect Collect in Labeled Waste Bag cleanup->collect decontaminate Wash Spill Area collect->decontaminate dispose Dispose via Licensed Service decontaminate->dispose

This compound Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.